Progestoral
Description
Properties
IUPAC Name |
17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXZKVNWQUJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859363 | |
| Record name | 17-Hydroxypregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-03-7 | |
| Record name | ethisterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethisterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Progestogen Mechanism of Action In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progestogens, a class of steroid hormones, play a critical role in reproductive physiology and are widely used in various therapeutic applications. Their biological effects are primarily mediated through the progesterone (B1679170) receptor (PR), a ligand-activated transcription factor. However, the mechanism of action is complex, involving both classical genomic and rapid non-genomic pathways. This technical guide provides an in-depth overview of the in vitro mechanisms of progestogen action, with a focus on receptor binding, signaling pathways, and gene expression. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data for various progestogens. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of these processes.
Introduction
Progestogens encompass both the natural hormone progesterone and synthetic compounds that mimic its effects.[1] Their actions are crucial for the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and mammary gland development.[2] In a clinical setting, synthetic progestogens, known as progestins, are key components of hormonal contraceptives and hormone replacement therapies.[3] The diverse biological responses to progestogens are initiated by their interaction with specific intracellular receptors, leading to a cascade of molecular events that ultimately alter cellular function.
The primary mediators of progestogen action are the nuclear progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B, transcribed from a single gene.[4] These isoforms exhibit distinct transcriptional activities, with PR-B generally acting as a stronger transcriptional activator than PR-A, which can function as a repressor of PR-B and other steroid receptors.[4][5] The classical mechanism of progestogen action involves the binding of the hormone to PR in the cytoplasm, followed by the receptor's translocation to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) to regulate the transcription of target genes.[6]
In addition to this well-established genomic pathway, progestogens can also elicit rapid biological effects through non-genomic mechanisms.[7][8] These actions are initiated at the cell membrane or in the cytoplasm and involve the activation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][9] These rapid signaling events can modulate cellular processes independently of gene transcription and can also influence the transcriptional activity of nuclear PRs.[7]
This guide will delve into the molecular intricacies of both genomic and non-genomic progestogen actions in vitro, providing researchers with the foundational knowledge and practical methodologies to investigate these pathways.
Progesterone Receptor Binding and Activation
The initial step in progestogen action is the binding to and activation of the progesterone receptor. This interaction is characterized by high affinity and specificity, which can be quantified using competitive binding assays.
Quantitative Analysis of Progestogen Receptor Binding
The binding affinity of various progestogens to the progesterone receptor is a key determinant of their biological potency. This is typically measured using competitive binding assays where a labeled progestogen (e.g., a radiolabeled or fluorescently-tagged ligand) competes with unlabeled test compounds for binding to the receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the labeled ligand, or as the equilibrium dissociation constant (Ki).
| Progestogen | Receptor Binding Affinity (Ki, nM) | IC50 (nM) | Reference Compound |
| Progesterone | ~1-10 | ~5-20 | Progesterone |
| Norgestrel | ~0.5-2 | ~1-5 | R5020 |
| Levonorgestrel | ~0.2-1 | ~0.5-2 | R5020 |
| Norethindrone | ~1-5 | ~2-10 | R5020 |
| Medroxyprogesterone Acetate (MPA) | ~0.1-1 | ~0.2-2 | R5020 |
| Mifepristone (RU486) | ~0.1-0.5 | ~0.2-1 | R5020 |
Note: These values are approximate and can vary depending on the experimental conditions, such as the source of the receptor and the specific assay used.
Genomic Mechanism of Action: Transcriptional Regulation
The classical genomic pathway of progestogen action involves the direct regulation of gene expression by the progesterone receptor.
Signaling Pathway
Upon ligand binding, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[6] In the nucleus, the PR dimer binds to PREs located in the regulatory regions of target genes.[10] This binding recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[11] The specific complement of co-regulators recruited to the receptor-DNA complex determines whether gene expression is activated or repressed.
Regulation of Gene Expression
Progestogens regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and apoptosis. The specific genes regulated can vary depending on the cell type and the specific progestogen. For example, in breast cancer cells, progestogens have been shown to regulate the expression of genes such as cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis, respectively.[10]
| Target Gene | Function | Effect of Progestogen | Cell Type |
| Cyclin D1 | Cell cycle progression | Upregulation | Breast cancer cells |
| Bcl-2 | Anti-apoptotic | Upregulation | Breast cancer cells |
| p21 | Cell cycle inhibitor | Upregulation | Endometrial cells |
| IGFBP-1 | Insulin-like growth factor binding protein | Upregulation | Endometrial cells |
Non-Genomic Mechanism of Action: Rapid Signaling
In addition to their genomic effects, progestogens can also initiate rapid signaling events that are independent of gene transcription.[7] These non-genomic actions are typically mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of the classical PR located in the cytoplasm.[8]
Signaling Pathways
Upon binding to their receptors at the cell membrane or in the cytoplasm, progestogens can rapidly activate a variety of intracellular signaling cascades. One of the well-characterized non-genomic pathways is the activation of the MAPK (mitogen-activated protein kinase) cascade, which involves a series of protein kinases including Src, Ras, Raf, MEK, and ERK.[12][13] Activation of this pathway can lead to the phosphorylation of various downstream targets, including transcription factors, thereby influencing cellular processes such as proliferation and survival. Another important non-genomic pathway is the activation of the PI3K/Akt pathway, which is also involved in cell growth and survival.[9]
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound for the progesterone receptor.
Materials:
-
Purified progesterone receptor (human recombinant)
-
Radiolabeled progestogen (e.g., [³H]R5020)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and a standard progestogen (e.g., unlabeled R5020).
-
In a reaction tube, add the assay buffer, a fixed concentration of radiolabeled progestogen, and the purified progesterone receptor.
-
Add the test compound or standard at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Transcriptional Activity
This assay measures the ability of a progestogen to activate or inhibit the transcriptional activity of the progesterone receptor.
Materials:
-
Mammalian cell line expressing the progesterone receptor (e.g., T47D or engineered cells)
-
Luciferase reporter plasmid containing a progesterone response element (PRE) driving the expression of the luciferase gene.
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of the test compound or a known agonist/antagonist.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.[14][15]
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of progestogens on cell viability and proliferation.[16]
Materials:
-
Cell line of interest (e.g., breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation or inhibition relative to the vehicle control.
Visualization of Experimental Workflow
Conclusion
The in vitro mechanism of action of progestogens is multifaceted, involving both genomic and non-genomic pathways that ultimately dictate the cellular response. A thorough understanding of these mechanisms is essential for the development of novel progestogen-based therapies with improved efficacy and reduced side effects. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the intricate signaling networks regulated by progestogens and to characterize the pharmacological profiles of new progestogenic compounds. The use of standardized in vitro assays is critical for generating reliable and comparable data that can advance our knowledge in this important area of reproductive biology and medicine.
References
- 1. Human progesterone receptor A and B isoforms in CHO cells. II. Comparison of binding, transactivation and ED50 values of several synthetic (anti)progestagens in vitro in CHO and MCF-7 cells and in vivo in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. Progesterone Receptor–Cyclin D1 Complexes Induce Cell Cycle–Dependent Transcriptional Programs in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor. (1998) | Antimo Migliaccio | 636 Citations [scispace.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of gene expression by progesterone in cancer cells: effects on cyclin D1, EGFR and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Ethisterone as a progesterone receptor agonist
An In-depth Technical Guide to Ethisterone (B1671409) as a Progesterone (B1679170) Receptor Agonist
Introduction
Ethisterone, also known as 17α-ethynyltestosterone, holds a significant place in medicinal chemistry as the first orally active progestin to be discovered and introduced for medical use.[1] It is a synthetic progestogen, meaning it is an agonist of the progesterone receptor (PR), the primary biological target of the endogenous hormone progesterone.[1][2] Developed in 1938, it was derived from testosterone (B1683101) through ethynylation at the C17α position.[1] Although its use has largely been superseded by newer progestins with more refined activity profiles, a technical understanding of its interaction with the progesterone receptor remains crucial for researchers in endocrinology, pharmacology, and drug development.
This guide provides a comprehensive technical overview of ethisterone's function as a progesterone receptor agonist, detailing its binding characteristics, transactivation capabilities, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Ethisterone: Compound Profile
Ethisterone is a C21 steroid hormone that served as a foundational compound for many subsequent synthetic progestins.
| Property | Value |
| IUPAC Name | (8R,9S,10R,13R,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] |
| Chemical Formula | C₂₁H₂₈O₂[1] |
| Molar Mass | 312.453 g·mol⁻¹[1] |
| Synonyms | Ethinyltestosterone, Pregneninolone, Anhydrohydroxyprogesterone[1][3] |
| Primary Target | Progesterone Receptor (PR)[1][2] |
| Other Activity | Weak androgenic and anabolic activity[1] |
Interaction with the Progesterone Receptor
Ethisterone exerts its biological effects primarily by binding to and activating the progesterone receptor.[2] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5]
Progesterone Receptor Isoforms
In humans, a single gene encodes for the progesterone receptor, which gives rise to three main isoforms: PR-A, PR-B, and PR-C.[5] PR-A and PR-B are the most studied. PR-B contains an additional 165 amino acids at its N-terminus which includes a unique transactivation domain (TAF-3), making it a generally stronger transcriptional activator than PR-A.[5][6] PR-A can act as a repressor of PR-B and other steroid receptors.[6] The relative expression of these isoforms can dictate the cellular response to progestins.
Mechanism of Action
As a PR agonist, ethisterone mimics the action of progesterone.[2] The classical mechanism involves a series of steps:
-
Ligand Binding: Ethisterone, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus.[5][7]
-
Conformational Change: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[8]
-
Dimerization & Nuclear Translocation: The activated receptors form homodimers and translocate to the nucleus (if not already there).[7][8]
-
DNA Binding: The receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[8][9]
-
Gene Transcription: The complex recruits co-activators and the general transcription machinery to initiate or enhance the transcription of target genes into messenger RNA (mRNA), which is then translated into proteins that carry out the physiological response.[4][8]
Quantitative Pharmacological Data
Ethisterone is described as a relatively weak progestogen.[1] Its activity is often compared to the natural ligand, progesterone, and other synthetic progestins like norethisterone.
| Compound | Parameter | Value | Receptor | Comments | Source |
| Ethisterone | Relative Binding Affinity (RBA) | ~44% | Progesterone Receptor | Compared to progesterone (100%). | [1] |
| Ethisterone | In vivo Potency | ~20-fold lower | Progesterone Receptor | Compared to norethisterone. | [1] |
| Ethisterone | Endometrial Transformation Dosage | 200 - 700 mg | N/A (Clinical) | Total dosage over 10-14 days in women. | [1] |
| Norethisterone | Relative Binding Affinity (RBA) | ~150% | Progesterone Receptor | Compared to progesterone (100%). | [10] |
| Progesterone | Relative Binding Affinity (RBA) | 100% (Reference) | Progesterone Receptor | Endogenous ligand. | [1] |
Progesterone Receptor Signaling Pathways
The primary mechanism of PR action is the classical genomic pathway leading to gene regulation.[4][11] Upon binding ethisterone, the PR initiates a signaling cascade that alters cellular function through the expression of specific genes.
Caption: Classical genomic signaling pathway of the Progesterone Receptor (PR) activated by Ethisterone.
Experimental Protocols
Characterizing the interaction of compounds like ethisterone with the progesterone receptor involves standardized in vitro assays.
Progesterone Receptor Binding Assay
This assay quantifies the affinity of a test compound for the progesterone receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled progestin.[12]
Principle: The assay measures the ability of a test compound (e.g., ethisterone) to compete with a known high-affinity labeled ligand (the "tracer") for binding to the PR's ligand-binding domain (LBD).[12] The displacement of the tracer by the test compound is proportional to the compound's binding affinity.[12]
Generalized Protocol (Fluorescence Polarization):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with BSA and Tween-20).[12]
-
Prepare a stock solution of the purified human PR Ligand-Binding Domain (PR-LBD).[12][13]
-
Prepare a stock solution of a fluorescently labeled progesterone analog (e.g., Fluormone™ PL Red).[13]
-
Prepare serial dilutions of the test compound (ethisterone) and a known reference compound (e.g., progesterone) in assay buffer. Ensure the final DMSO concentration is low (<1%).[12]
-
-
Assay Plate Setup:
-
Reaction:
-
Prepare a premix of the PR-LBD and the fluorescent tracer in assay buffer.
-
Add the PR-LBD/tracer premix to all wells.[12]
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Data Analysis:
-
Plot the FP values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the tracer).
-
The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: General workflow for a competitive progesterone receptor binding assay.
Progesterone Receptor Transactivation Assay
This cell-based assay measures the functional ability of a compound to activate the PR and induce gene transcription.[14]
Principle: The assay utilizes engineered reporter cells that stably express the human progesterone receptor.[14][15] These cells also contain a reporter gene (e.g., firefly luciferase) that is functionally linked to a promoter containing PREs.[14][16] When an agonist like ethisterone activates the PR, the receptor binds to the PREs and drives the expression of luciferase. The resulting luminescence is a sensitive measure of PR transcriptional activity.[14]
Generalized Protocol (Luciferase Reporter):
-
Cell Culture:
-
Culture the PR reporter cell line (e.g., T47D or MCF7 cells transfected with a PRE-luciferase construct) under standard conditions.[16]
-
For the assay, plate the cells in an opaque, white-walled multi-well plate suitable for luminescence readings.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (ethisterone) and a reference agonist (e.g., progesterone) in the appropriate cell culture medium.[14]
-
Remove the culture medium from the cells and add the medium containing the compound dilutions. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a sufficient duration (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and protein (luciferase) expression.[14]
-
-
Lysis and Reagent Addition:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase detection reagent, which contains the substrate (luciferin) and necessary cofactors.
-
-
Detection:
-
Measure the luminescence from each well using a luminometer.[14]
-
-
Data Analysis:
-
Plot the luminescence (Relative Light Units, RLU) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (efficacy).[17]
-
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ethisterone? [synapse.patsnap.com]
- 3. Ethisterone - LKT Labs [lktlabs.com]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 8. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norethisterone - Wikipedia [en.wikipedia.org]
- 11. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 12. benchchem.com [benchchem.com]
- 13. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrohydroxyprogesterone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived steroidal progestin. As the first orally active progestin, it marked a significant milestone in hormone therapy. This technical guide provides a comprehensive overview of the biological activity of anhydrohydroxyprogesterone, focusing on its receptor binding profile, hormonal activities, and pharmacokinetic properties. The information is presented to aid researchers and professionals in drug development in understanding the core characteristics of this compound.
Mechanism of Action
Anhydrohydroxyprogesterone exerts its biological effects primarily by acting as an agonist at the progesterone (B1679170) receptor (PR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to the physiological effects characteristic of progestogens. Its activity profile is not limited to the progesterone receptor; it also interacts with other steroid hormone receptors, contributing to its overall biological effects.
Receptor Binding and Hormonal Activity
The biological activity of anhydrohydroxyprogesterone is defined by its affinity for various steroid hormone receptors. The following tables summarize the available quantitative data on its binding affinity and functional activity.
Progestogenic Activity
Anhydrohydroxyprogesterone is classified as a relatively weak progestogen.[1] Its affinity for the progesterone receptor is approximately 44% of that of endogenous progesterone.[1] Clinically, a total dose of 200 to 700 mg administered over 10 to 14 days is required to induce endometrial transformation in women.[1] In comparative studies, it has been shown to be approximately 20 times less potent than norethisterone.[1]
| Parameter | Value | Reference Compound |
| Relative Binding Affinity (RBA) for Progesterone Receptor | ~44% | Progesterone |
| Endometrial Transformation Dosage (Human) | 200 - 700 mg (total over 10-14 days) | - |
| Relative Potency | ~5% | Norethisterone |
Table 1: Progestogenic Activity of Anhydrohydroxyprogesterone
Androgenic Activity
Anhydrohydroxyprogesterone exhibits weak androgenic properties. In vitro studies have shown that its potency in activating the androgen receptor (AR) is comparable to that of norethisterone based on their half-maximal effective concentration (EC50) values.[1] However, in functional assays, its androgenic activity is considered weak.[1] Interestingly, when administered with dihydrotestosterone (B1667394) (DHT) in animal models, anhydrohydroxyprogesterone has demonstrated anti-androgenic effects.[1] Its 5α-reduced metabolite, 5α-dihydroethisterone, possesses even weaker androgenic activity.[1]
| Parameter | Observation |
| In Vitro Androgen Receptor Activation (EC50) | Equipotent to Norethisterone |
| In Vivo Androgenic Activity | Weak |
| Interaction with Dihydrotestosterone (DHT) | Anti-androgenic in animal models |
| 5α-dihydroethisterone Activity | Reduced androgenic activity compared to parent compound |
Table 2: Androgenic and Anti-androgenic Profile of Anhydrohydroxyprogesterone
Estrogenic and Anti-Estrogenic Activity
In contrast to its structural analog norethisterone, which can be aromatized to the potent estrogen ethinylestradiol, anhydrohydroxyprogesterone does not appear to have significant estrogenic activity in humans.[1] Studies have shown that its administration is not associated with an increase in urinary estrogen excretion.[1] While some estrogenic effects were observed in the uterus and vagina of rats, these were not replicated in human subjects, even at high doses.[1] There is a lack of quantitative data regarding its potential anti-estrogenic activity.
| Parameter | Observation |
| Estrogenic Activity in Humans | Little to none observed |
| Aromatization to Estrogenic Metabolites | Not detected in vivo |
| Anti-Estrogenic Activity | Data not available |
Table 3: Estrogenic and Anti-Estrogenic Profile of Anhydrohydroxyprogesterone
Pharmacokinetics
Anhydrohydroxyprogesterone was the first orally bioavailable progestin.[1] It can also be administered sublingually.
| Parameter | Value |
| Oral Bioavailability | Good (observed in rats) |
| Routes of Administration | Oral, Sublingual |
| Plasma Half-life | 3 - 6 hours |
| Metabolism | Hepatic |
Table 4: Pharmacokinetic Properties of Anhydrohydroxyprogesterone
Signaling Pathways
The primary signaling pathway for anhydrohydroxyprogesterone is through the nuclear progesterone receptor. The general mechanism involves ligand binding, receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA to regulate gene transcription.
Caption: Classical Progesterone Receptor Signaling Pathway for Anhydrohydroxyprogesterone.
Experimental Protocols
The characterization of the biological activity of anhydrohydroxyprogesterone relies on a variety of in vitro and in vivo assays. Below are generalized workflows for key experimental protocols.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of anhydrohydroxyprogesterone to a specific receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Hershberger Assay for Androgenic and Anti-Androgenic Activity
This in vivo assay assesses the androgenic and anti-androgenic potential of a substance in castrated male rats.
Caption: Workflow for the Hershberger Assay.
Conclusion
Anhydrohydroxyprogesterone (ethisterone) is a synthetic progestin with weak progestogenic and androgenic activities. Its primary mechanism of action is through the progesterone receptor. Unlike some other progestins, it does not appear to have significant estrogenic activity in humans. While it was a historically important compound as the first orally active progestin, more potent and selective progestins have largely replaced it in clinical use. Further research to fully quantify its anti-androgenic and potential anti-estrogenic effects, as well as more detailed pharmacokinetic studies, would provide a more complete understanding of its biological profile.
References
An In-depth Technical Guide to the Scientific Applications of Progesterone
It appears that "Progestoral" is not a recognized scientific term and is likely a misspelling of "progesterone." This technical guide will proceed under the assumption that the intended topic is progesterone (B1679170) and its synthetic analogs (progestins), focusing on their historical and ongoing scientific applications.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the mechanisms of action, historical applications, and key experimental data related to progesterone and synthetic progestins. It includes structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Introduction and Historical Context
Progesterone is an endogenous steroid hormone that plays a critical role in the menstrual cycle, pregnancy, and embryogenesis.[1] First identified in the early 20th century, its discovery revolutionized our understanding of reproductive biology and opened new avenues for therapeutic intervention. Synthetic derivatives of progesterone, known as progestins, were developed to have improved oral bioavailability and longer half-lives, expanding the therapeutic applications.[1][2] Historically, the primary applications of progestins have been in contraception, hormone replacement therapy, and the management of various gynecological disorders.[3][4] More recent research has unveiled novel roles for progesterone and its analogs in neuroprotection and cancer therapy.[5][6]
Mechanisms of Action
Progesterone exerts its diverse biological effects through both genomic and non-genomic pathways. These mechanisms involve interactions with nuclear and membrane-bound receptors, leading to changes in gene expression and rapid cellular signaling events.[1][[“]]
-
Genomic Pathway: Progesterone binds to intracellular nuclear progesterone receptors (PRs), which act as ligand-dependent transcription factors.[1][[“]] Upon binding, the receptor-hormone complex dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[[“]] This pathway is responsible for the long-term effects of progesterone on cell differentiation and function, particularly in the reproductive tract.[[“]]
-
Non-Genomic Pathway: Progesterone can also initiate rapid signaling cascades by interacting with membrane-associated progesterone receptors (mPRs) and other cell surface proteins.[1][[“]] These non-genomic actions are independent of gene transcription and involve the modulation of intracellular signaling molecules like kinases and ion channels.[[“]] These rapid effects are crucial for processes such as sperm function and neuroprotection.[[“]]
Caption: Progesterone signaling pathways.
Key Scientific Applications and Experimental Data
The therapeutic and research applications of progesterone and progestins are extensive. Below is a summary of key areas with associated quantitative data from representative studies.
Contraception
Progestins are a cornerstone of hormonal contraception. Their primary mechanism is the suppression of ovulation by inhibiting the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][8] Secondary mechanisms include thickening of the cervical mucus to impede sperm penetration and induction of endometrial atrophy.[2]
| Compound | Application | Key Finding | Efficacy/Potency | Reference |
| Norethindrone | Oral Contraceptive | Ovulation is suppressed in approximately 50% of users. | Pearl Index: 0.3-3.0 pregnancies per 100 woman-years | [2] |
| Levonorgestrel | Intrauterine System | Localized progestin release leading to endometrial atrophy and thickened cervical mucus. | Pearl Index: 0.1-0.2 pregnancies per 100 woman-years | FSRH (2015) |
| Medroxyprogesterone Acetate | Injectable Contraceptive | Sustained release provides long-term suppression of ovulation. | Pearl Index: 0.2-0.3 pregnancies per 100 woman-years | WHO (2017) |
Gynecological Disorders
Progestins are widely used in the management of endometriosis and endometrial hyperplasia due to their anti-estrogenic and anti-proliferative effects on the endometrium.[3]
| Compound | Indication | Key Finding | Response Rate | Reference |
| Dienogest | Endometriosis | Reduces pelvic pain and endometriotic lesion size. | Significant reduction in pain scores vs. placebo (p<0.001) | Strowitzki et al. (2010) |
| Medroxyprogesterone Acetate | Endometrial Cancer | Used in neoadjuvant therapy and for advanced or recurrent disease. | Response rates range from 11% to 56%. | [3] |
| Megestrol Acetate | Endometrial Hyperplasia | Induces regression of hyperplastic tissue. | Regression rates of 75-90% for non-atypical hyperplasia. | ACOG Practice Bulletin No. 149 |
Pregnancy Support
Progesterone is crucial for maintaining pregnancy.[3] Supplementation is used in assisted reproductive technology (ART) and in cases of threatened miscarriage.[4]
| Study | Indication | Intervention | Primary Outcome | Result | Reference |
| PRISM Trial | Threatened Miscarriage | 400 mg vaginal progesterone twice daily | Live birth rate | No significant difference overall, but a 5% increase in live births for women with a history of recurrent miscarriage. | [9] |
| NCT04549116 | Luteal Phase Support in ART | Subcutaneous Progesterone | Ongoing pregnancy rate | Study in progress, estimated completion in 2026. | [10] |
| Utrogestan Study | Unexplained Infertility with IUI | Vaginal micronized progesterone | Live birth rate | To determine if luteal phase support increases live birth rates. |
Experimental Protocols
The evaluation of progestins involves a range of preclinical and clinical study designs.
Preclinical Evaluation of Progestogenic Activity
Objective: To determine the progestogenic and other hormonal activities of a novel synthetic progestin.
Methodology:
-
Receptor Binding Assays:
-
Principle: Quantify the affinity of the test compound for progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.
-
Procedure: Competitive binding assays are performed using radiolabeled ligands and receptor preparations from target tissues or cell lines. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.
-
-
In Vivo Assays in Animal Models:
-
Endometrial Transformation Test (Clauberg Test):
-
Model: Immature female rabbits primed with estrogen.
-
Procedure: Animals are treated with the test compound for 5 days. The uterus is then examined histologically for progestational changes (secretory transformation) and graded on the McPhail scale.
-
-
Ovulation Inhibition Test:
-
Model: Adult female rats with regular estrous cycles.
-
Procedure: The test compound is administered daily. Vaginal smears are monitored to determine if ovulation is suppressed.
-
-
Androgenic Activity Assessment:
-
Model: Castrated male rats.
-
Procedure: The test compound is administered, and the weight of the levator ani muscle and seminal vesicles is measured as an indicator of androgenic effects.
-
-
Caption: Preclinical evaluation workflow for a novel progestin.
Clinical Trial Protocol: Progesterone for Threatened Miscarriage
Objective: To evaluate the efficacy and safety of vaginal progesterone in increasing the rate of live births in women with early pregnancy bleeding. (Based on the PRISM trial design).
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Women aged 16-39 with a viable intrauterine pregnancy (confirmed by ultrasound) and vaginal bleeding in the first 12 weeks of gestation.
-
Randomization: Participants are randomly assigned in a 1:1 ratio to receive either progesterone or a matching placebo.
-
Intervention:
-
Treatment Group: 400 mg of micronized progesterone administered vaginally twice daily.
-
Control Group: Identical placebo pessaries administered vaginally twice daily.
-
Duration: Treatment continues from the time of randomization until 16 completed weeks of gestation.
-
-
Primary Outcome: The number of live births after at least 34 weeks of gestation.
-
Secondary Outcomes: Ongoing pregnancy rate at 12 weeks, miscarriage rate, stillbirth, neonatal death, and congenital abnormalities.
-
Data Analysis: Intention-to-treat analysis is performed to compare the primary outcome between the two groups.
Logical Relationships in Therapeutic Applications
The decision to use progesterone or a progestin is based on the desired therapeutic effect, which is directly related to its mechanism of action on specific target tissues.
References
- 1. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]
- 2. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Non-clinical studies of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-clinical studies of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. m.youtube.com [m.youtube.com]
- 9. The PRISM trial - The Miscarriage Association [miscarriageassociation.org.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Ethisterone's Impact on Endocrine Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethisterone (B1671409), a synthetic progestin, has a well-documented history in therapeutic applications requiring progestogenic activity. This technical guide provides an in-depth analysis of ethisterone's effects on endocrine function, with a focus on its mechanism of action, receptor binding profile, and its influence on the hypothalamic-pituitary-gonadal (HPG) axis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Ethisterone, also known as 17α-ethynyltestosterone, is a first-generation synthetic progestogen.[1][2] As a derivative of testosterone (B1683101), it exhibits both progestogenic and weak androgenic properties.[3][4] Historically, it was one of the first orally active progestins used in the management of various gynecological conditions, including menstrual disorders and endometriosis.[5] Understanding its endocrine effects is crucial for the development of new hormonal therapies and for contextualizing the activity of related progestins.
Mechanism of Action
Ethisterone's primary mechanism of action is through its agonistic activity at the progesterone (B1679170) receptor (PR).[3] By mimicking the effects of endogenous progesterone, ethisterone can induce secretory changes in the endometrium, modulate the menstrual cycle, and exert negative feedback on the HPG axis.[3][5] Its structural similarity to testosterone also results in some interaction with the androgen receptor (AR), contributing to its androgenic effects.[3][4]
Signaling Pathway of Ethisterone at the Progesterone Receptor
Receptor Binding Profile
The endocrine effects of ethisterone are determined by its binding affinity to various steroid hormone receptors. While specific Ki or IC50 values for ethisterone are not consistently reported in recent literature, relative binding affinity (RBA) data provides valuable insight into its receptor selectivity.
Table 1: Relative Binding Affinity (RBA) of Ethisterone and Related Steroids
| Compound | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) | Estrogen Receptor (ER) (%) | Glucocorticoid Receptor (GR) (%) | Mineralocorticoid Receptor (MR) (%) | Sex Hormone-Binding Globulin (SHBG) (%) |
| Ethisterone | 35 | 0.1 | <1.0 | <1.0 | <1.0 | 25–92 |
| Norethisterone | 155–156 | 43–45 | <0.1 | 2.7–2.8 | 0.2 | 5–21 |
| Progesterone | 100 | <1 | <1 | 3 | 5 | 2-10 |
| Testosterone | <1 | 100 | <1 | <1 | <1 | 100 |
Data for Ethisterone and Norethisterone from reference[6]. Data for Progesterone and Testosterone are generalized from literature for comparative purposes.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Ethisterone, through its progestogenic activity, exerts negative feedback on the HPG axis, leading to the suppression of gonadotropin secretion. This effect is primarily mediated through the progesterone receptor in the hypothalamus and pituitary gland.
Workflow of HPG Axis Regulation by Ethisterone
Quantitative Effects on Gonadotropin Levels
Precise dose-response data for ethisterone's effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) are limited in contemporary literature. However, studies on its close analog, norethisterone, provide valuable insights.
-
Norethisterone Acetate (B1210297) in Postmenopausal Women: Intramuscular injection of 200 mg of norethisterone acetate resulted in a marked, rapid, and prolonged decrease in serum LH levels. FSH levels also declined, but the effect was less rapid and less pronounced.[7]
-
Oral Norethisterone Acetate: An oral dose of 0.3 mg/day of norethisterone acetate suppressed the mid-cycle FSH and LH peaks in normally menstruating women.[7]
-
Norethisterone in Ovariectomized Rats: Chronic administration of norethisterone in ovariectomized rats led to a significant decrease in both plasma and pituitary LH levels.[8]
These findings suggest that ethisterone likely exhibits a similar, though potentially less potent, dose-dependent suppression of LH and FSH.
Androgenic and Estrogenic Effects
Ethisterone possesses weak androgenic activity due to its structural similarity to testosterone and its ability to bind to the androgen receptor.[4] This can manifest as mild androgenic side effects in clinical use. A study on the metabolism of 17α-ethynyl testosterone (ethisterone) found that 5α-reduction of the molecule diminishes its androgenic potency, a key metabolic pathway that modulates its androgenic profile.[9]
Unlike its 19-nor analogue norethisterone, which can be aromatized to the potent estrogen ethinylestradiol, ethisterone does not appear to have significant estrogenic activity in humans.[8]
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity of ethisterone for the progesterone, androgen, and estrogen receptors.
Principle: This assay measures the ability of a test compound (ethisterone) to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., human uterine or breast cancer cell lines for PR and ER, rat prostate for AR).[10][11]
-
Radiolabeled Ligand: e.g., [³H]-Progesterone or [³H]-ORG-2058 for PR, [³H]-R1881 or [³H]-DHT for AR, [³H]-Estradiol for ER.[10][11][12]
-
Unlabeled Competitor: Ethisterone and a reference compound (e.g., progesterone, testosterone, estradiol).
-
Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).[10]
-
Hydroxylapatite (HAP) slurry or other method to separate bound from free ligand.[10]
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Receptor Cytosol: Homogenize the target tissue in ice-cold assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the receptors.[10]
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (ethisterone or reference compound).[10]
-
Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand using a HAP slurry, which binds the receptor-ligand complex.[10]
-
Quantification: Wash the HAP pellet to remove unbound radioligand, and then measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated as: (IC50 of reference compound / IC50 of ethisterone) x 100.[13][14]
Workflow for a Competitive Receptor Binding Assay
References
- 1. Estrogen-like effects of norethisterone on the hypothalamic pituitary unit of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive action of norethisterone enanthate and acetate on gonadotropin. (FSH and LH) levels. Radioimmunoassay in eugonadal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing biological actions of antiestrogens in vitro and in vivo: induction of progesterone receptor in the rat and mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. Norethisterone for prolonged uterine bleeding associated with etonogestrel implant (IMPLANET): a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of intranasal administration of norethisterone and progesterone on pituitary and gonadal function in adult male and female bonnet monkeys (Macaca radiata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of estrogen and progesterone receptors and the dissociated regulation of growth and progesterone receptor stimulation by estrogen in MDA-MB-134 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. PlumX [plu.mx]
Cellular Targets of Ethisterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone (B1671409), a synthetic progestin, was the first orally active progestogen and has been a subject of pharmacological interest for decades.[1] As a derivative of testosterone, its primary cellular actions are mediated through its interaction with nuclear steroid hormone receptors, leading to the modulation of gene expression in target tissues. This technical guide provides a comprehensive overview of the cellular targets of ethisterone, focusing on its binding affinities, functional activities, and the signaling pathways it influences. The information presented herein is intended to support further research and drug development efforts related to this compound.
Primary Cellular Targets and Binding Affinities
Ethisterone's biological effects are primarily attributed to its activity as an agonist at the progesterone (B1679170) receptor (PR) and to a lesser extent, the androgen receptor (AR). It does not exhibit significant estrogenic, glucocorticoid, or mineralocorticoid activity.[1]
Quantitative Binding and Functional Data
The following table summarizes the available quantitative data on the interaction of ethisterone with its primary cellular targets.
| Target Receptor | Parameter | Value | Species/System | Reference |
| Progesterone Receptor (PR) | Relative Binding Affinity (RBA) | ~44% (of progesterone) | Not Specified | [1] |
| EC50 (Binding) | 23 nM | Yeast | [2] | |
| Androgen Receptor (AR) | EC50 (Binding) | 23.1 nM | Yeast | [2] |
| EC50 (Activation) | Equipotent to Norethisterone | In vitro | [1] |
Note: While relative binding affinity provides a useful comparison, IC50 or Ki values from competitive binding assays in mammalian systems would offer more precise quantification. The provided EC50 values from a yeast-based assay indicate a similar binding affinity of ethisterone for both progesterone and androgen receptors in that specific system. Further studies are warranted to determine the precise EC50 for AR activation in mammalian cells.
Signaling Pathways
Upon binding to its cognate receptors, ethisterone initiates a cascade of molecular events that ultimately alter gene transcription.
Progesterone Receptor (PR) Signaling
As an agonist of the progesterone receptor, ethisterone mimics the actions of endogenous progesterone. The canonical signaling pathway involves the following steps:
-
Ligand Binding: Ethisterone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to its dissociation from heat shock proteins (HSPs) and subsequent dimerization.
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.
-
DNA Binding: The dimerized receptor binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound receptor recruits a complex of co-activators (e.g., SRC-1) or co-repressors (e.g., NCoR, SMRT), which modulate chromatin structure and the assembly of the transcriptional machinery.
-
Gene Transcription: This complex then initiates or represses the transcription of progesterone-responsive genes, leading to changes in protein synthesis and cellular function.
Canonical Progesterone Receptor Signaling Pathway.
Androgen Receptor (AR) Signaling
Ethisterone's androgenic activity, although weaker than its progestogenic effects, follows a similar mechanism of action through the androgen receptor:
-
Ligand Binding: Ethisterone binds to the androgen receptor in the cytoplasm.
-
Conformational Change and Nuclear Translocation: This binding induces a conformational change, dissociation from HSPs, and translocation of the AR to the nucleus.
-
Dimerization and DNA Binding: The AR dimerizes and binds to androgen response elements (AREs) on target genes.
-
Co-regulator Recruitment and Gene Transcription: The AR-DNA complex recruits co-regulators to modulate the transcription of androgen-responsive genes. The specific co-regulators and target genes will differ from those of the PR, leading to androgenic effects.
Canonical Androgen Receptor Signaling Pathway.
Experimental Protocols
The characterization of ethisterone's interaction with its cellular targets relies on various in vitro assays. Below are detailed methodologies for key experiments.
Progesterone/Androgen Receptor Competitive Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound (ethisterone) for the progesterone or androgen receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Competitive Radioligand Binding Assay Workflow.
Methodology:
-
Receptor Preparation:
-
Prepare a source of the target receptor. This can be a cytosol fraction from a tissue known to express the receptor (e.g., rabbit uterus for PR, rat prostate for AR) or a purified recombinant human receptor.
-
Determine the protein concentration of the receptor preparation.
-
-
Reagent Preparation:
-
Prepare a stock solution of the radioligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) in an appropriate buffer.
-
Prepare a series of dilutions of unlabeled ethisterone in the same buffer, covering a wide concentration range.
-
Prepare a solution of a known high-affinity ligand to determine non-specific binding.
-
-
Assay Procedure:
-
In a series of tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of ethisterone (or buffer for total binding, and excess unlabeled ligand for non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include:
-
Dextran-coated charcoal: The charcoal adsorbs free radioligand, which is then pelleted by centrifugation.
-
Filter binding: The reaction mixture is rapidly filtered through a glass fiber filter that retains the larger receptor-ligand complex.
-
-
-
Quantification:
-
The amount of radioactivity in the bound fraction (or the free fraction, depending on the method) is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ethisterone concentration.
-
Determine the IC50 value (the concentration of ethisterone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Reporter Gene Assay (Transcriptional Activation)
This assay measures the functional activity of ethisterone as an agonist or antagonist by quantifying the transcription of a reporter gene under the control of hormone response elements.
Workflow Diagram:
Reporter Gene Assay Workflow.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line that has low or no endogenous expression of the receptor of interest (e.g., HEK293, CV-1).
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the human progesterone or androgen receptor.
-
A reporter plasmid containing a reporter gene (e.g., luciferase, beta-galactosidase) downstream of a promoter with multiple copies of the corresponding hormone response element (PREs for PR, AREs for AR). A common promoter used is the mouse mammary tumor virus (MMTV) long terminal repeat.[3][4][5][6]
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After transfection, treat the cells with a range of concentrations of ethisterone.
-
Include appropriate controls: vehicle control (no ligand), a known agonist (e.g., progesterone or DHT), and a known antagonist.
-
-
Cell Lysis and Reporter Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the activity of the reporter enzyme in the cell lysates using a specific substrate that produces a detectable signal (e.g., luminescence for luciferase).
-
Measure the activity of the control reporter for normalization.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
Plot the normalized reporter activity against the logarithm of the ethisterone concentration.
-
Determine the EC50 value (the concentration of ethisterone that produces 50% of the maximal response) from the dose-response curve using non-linear regression.
-
Interaction with Co-regulators
The transcriptional activity of nuclear receptors is modulated by their interaction with co-activators and co-repressors. While specific data for ethisterone's influence on these interactions is limited, the general principles of steroid hormone receptor function apply. As an agonist, ethisterone binding to PR and AR is expected to promote a receptor conformation that favors the recruitment of co-activators, such as those from the p160 family (e.g., SRC-1/NCoA-1), and the displacement of co-repressors like NCoR and SMRT. The specific profile of co-regulator recruitment can influence the tissue-specific and gene-specific effects of ethisterone. Further research, such as co-immunoprecipitation or FRET-based assays, is needed to elucidate the precise impact of ethisterone on the interaction of PR and AR with various co-regulators.
Conclusion
Ethisterone primarily functions as an agonist at the progesterone and androgen receptors, with a higher affinity and potency for the former. Its cellular effects are mediated through the classical nuclear receptor signaling pathway, leading to the regulation of target gene expression. The provided quantitative data and experimental protocols offer a foundation for further investigation into the detailed molecular pharmacology of ethisterone. A deeper understanding of its interaction with co-regulators will be crucial for a complete picture of its mechanism of action and for the development of more selective and effective steroid-based therapeutics.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MMTV LTR promoter is induced by progesterone and dihydrotestosterone but not by estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Anhydrohydroxyprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived progestin, a class of steroid hormones that bind to and activate the progesterone (B1679170) receptor. As one of the first orally active progestogens, it has been historically significant in the development of hormonal therapies. This technical guide provides a comprehensive overview of the pharmacological profile of anhydrohydroxyprogesterone, including its mechanism of action, pharmacodynamic properties, and metabolic fate. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.
Introduction
Anhydrohydroxyprogesterone (ethisterone) is a C17α-ethynyl derivative of testosterone (B1683101). Its discovery in 1938 marked a significant milestone in steroid chemistry and pharmacology, providing an orally bioavailable alternative to the parent hormone progesterone, which is largely inactivated by first-pass metabolism. While newer, more potent, and selective progestins have largely superseded its clinical use, the study of anhydrohydroxyprogesterone's pharmacological profile remains valuable for understanding the structure-activity relationships of synthetic steroids and for its potential as a reference compound in drug discovery programs.
This document serves as an in-depth technical resource, summarizing the key pharmacological characteristics of anhydrohydroxyprogesterone, providing detailed methodologies for its characterization, and visualizing its molecular interactions and metabolic pathways.
Mechanism of Action
The primary mechanism of action of anhydrohydroxyprogesterone is its function as an agonist of the nuclear progesterone receptor (PR). The binding of anhydrohydroxyprogesterone to the PR initiates a cascade of molecular events that modulate the transcription of target genes.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway of progesterone receptors involves the following key steps:
-
Ligand Binding: Anhydrohydroxyprogesterone, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm. The PR is typically found in an inactive complex with heat shock proteins (HSPs).
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. This exposes the DNA-binding domain (DBD) and a nuclear localization signal. The activated receptors then form homodimers.
-
Nuclear Translocation: The PR dimers translocate into the nucleus.
-
DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound PR dimer recruits a complex of coactivator or corepressor proteins. This complex modulates the activity of RNA polymerase II, leading to an increase or decrease in the transcription of specific genes. The specific cellular response depends on the target gene, the cell type, and the complement of co-regulators present.
Figure 1: Genomic Signaling Pathway of Anhydrohydroxyprogesterone.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These pathways involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. While less characterized for anhydrohydroxyprogesterone specifically, these non-genomic actions are a recognized feature of progestin signaling and may contribute to its overall pharmacological profile. These rapid effects are mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of the classical PR located at the cell membrane.[1][2][3][4][5]
Pharmacodynamics
The pharmacodynamic properties of anhydrohydroxyprogesterone are characterized by its binding affinity to various steroid receptors and its resulting biological activity.
Receptor Binding Profile
Anhydrohydroxyprogesterone primarily interacts with the progesterone and androgen receptors. Its binding affinity is a key determinant of its potency and potential side effects.
| Receptor | Relative Binding Affinity (%) | Notes |
| Progesterone Receptor (PR) | ~44% (of progesterone) | Acts as an agonist. |
| Androgen Receptor (AR) | Significant intrinsic activity | Contributes to androgenic side effects. |
| Estrogen Receptor (ER) | No significant binding | Does not exhibit estrogenic activity. |
| Glucocorticoid Receptor (GR) | Not well characterized | |
| Mineralocorticoid Receptor (MR) | Not well characterized |
Progestational Activity
Anhydrohydroxyprogesterone is classified as a relatively weak progestogen. Its progestational potency is approximately 20-fold lower than that of norethisterone. In clinical settings, a total endometrial transformation dosage in women is reported to be between 200 to 700 mg over a 10 to 14-day period.
Androgenic Activity
Anhydrohydroxyprogesterone exhibits weak androgenic activity. This is a consequence of its structural similarity to testosterone and its ability to activate the androgen receptor. This property can lead to androgen-related side effects, such as acne and hirsutism, particularly at higher doses.
Pharmacokinetics
Detailed pharmacokinetic data for anhydrohydroxyprogesterone in humans are limited. However, data from the closely related synthetic progestin, norethisterone (19-nortestosterone derivative), can provide some insight into the expected pharmacokinetic profile.
| Parameter | Norethisterone (1 mg oral dose) | Anhydrohydroxyprogesterone (Ethisterone) |
| Tmax (Time to Peak Concentration) | 1 - 4 hours[3][4] | Data not available |
| Cmax (Peak Plasma Concentration) | ~4.63 ng/mL[3] | Data not available |
| Elimination Half-life (t1/2) | ~7.6 hours[3] | Data not available |
| Oral Bioavailability | ~64% | Orally active, but quantitative data not available. |
| Metabolism | Hepatic, primarily via reduction. | Not converted to pregnanediol. 5α-dihydroethisterone is an active metabolite. |
| Excretion | Primarily renal. | Data not available |
Note: The pharmacokinetic parameters for norethisterone are provided for comparative purposes due to the lack of specific data for anhydrohydroxyprogesterone. Significant inter-individual variability in pharmacokinetic parameters is expected.
Metabolism
Anhydrohydroxyprogesterone undergoes hepatic metabolism. Unlike progesterone, it is not metabolized to pregnanediol. A key metabolic pathway is the reduction of the A-ring by 5α-reductase to form 5α-dihydroethisterone, which is also a biologically active metabolite. There is no evidence to suggest that anhydrohydroxyprogesterone is aromatized to an estrogenic compound.
References
- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 2. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of different doses of norethisterone oenanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Oral Progestational Therapy: An In-depth Technical Guide to the Early Research on 17α-Ethinyltestosterone
A pivotal moment in endocrinology and reproductive medicine, the synthesis of 17α-ethinyltestosterone in 1938 marked the advent of orally active progestational agents. This guide provides a detailed exploration of the foundational research into this groundbreaking compound, known as ethisterone, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, initial pharmacological characterization, and the experimental methodologies that defined its early understanding.
Discovery and Synthesis
In 1938, a team of scientists at Schering AG in Berlin, comprising Hans Herloff Inhoffen, Willy Logemann, Walter Hohlweg, and Arthur Serini, achieved the first synthesis of 17α-ethinyltestosterone. The initial objective was to create an orally bioavailable form of testosterone. However, subsequent pharmacological evaluation revealed that while its androgenic properties were diminished compared to the parent compound, it possessed significant progestational activity. This serendipitous discovery shifted its developmental trajectory, leading to its introduction as the first orally active progestin for gynecological disorders.[1]
Chemical Synthesis
The synthesis of 17α-ethinyltestosterone was achieved through the ethynylation of the 17-keto group of androstenedione. The following provides a generalized experimental protocol based on the principles described in the early literature.
Experimental Protocol: Synthesis of 17α-Ethinyltestosterone
-
Starting Material: Androst-4-ene-3,17-dione.
-
Reagents:
-
Potassium acetylide in liquid ammonia (B1221849) or an inert solvent such as ether or benzene.
-
Anhydrous conditions are crucial for the success of the reaction.
-
-
Procedure:
-
A solution of androst-4-ene-3,17-dione in a suitable anhydrous solvent is prepared.
-
This solution is added to a suspension of potassium acetylide in liquid ammonia or the chosen inert solvent, maintained at a low temperature (typically below 0°C).
-
The reaction mixture is stirred for several hours to allow for the ethynylation to proceed at the C17 position.
-
Upon completion of the reaction, the mixture is carefully quenched with a proton source, such as water or a dilute acid, to neutralize the acetylide and hydrolyze any intermediates.
-
The product, 17α-ethinyltestosterone, is then extracted from the aqueous layer using an organic solvent (e.g., ether or chloroform).
-
The organic extracts are combined, washed to remove impurities, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
The crude product is then purified by recrystallization from a suitable solvent system to yield crystalline 17α-ethinyltestosterone.
-
References
Methodological & Application
Application Notes and Protocols for Ethisterone Use in Steroidogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone (B1671409), a first-generation synthetic progestin, has been utilized in various hormonal therapies. Its structural similarity to endogenous steroid hormones raises the potential for interaction with the steroidogenesis pathway, the complex enzymatic process responsible for the synthesis of steroid hormones from cholesterol. Understanding the effects of ethisterone on this pathway is crucial for evaluating its endocrine-disrupting potential and for the development of more selective hormonal drugs.
These application notes provide a comprehensive overview of the use of ethisterone in steroidogenesis assays, with a focus on its potential mechanisms of action and detailed protocols for in vitro evaluation. The primary in vitro model discussed is the human adrenocortical carcinoma cell line, H295R, which expresses all the key enzymes necessary for steroidogenesis.
Mechanism of Action in Steroidogenesis
Ethisterone, as a progestin, primarily acts as an agonist for the progesterone (B1679170) receptor. However, its steroid structure allows for potential off-target effects on the enzymes involved in steroidogenesis. The key enzymes that could be affected are:
-
3β-hydroxysteroid dehydrogenase type 2 (HSD3B2): This enzyme is crucial for the conversion of Δ5-steroids (pregnenolone, 17-hydroxypregnenolone, dehydroepiandrosterone) to Δ4-steroids (progesterone, 17-hydroxyprogesterone, androstenedione). Inhibition of HSD3B2 would lead to an accumulation of upstream precursors and a decrease in the production of all subsequent steroid hormones, including androgens, estrogens, and corticosteroids. While some synthetic progestins have been shown to inhibit HSD3B2, direct and potent inhibition by the closely related norethisterone has not been consistently observed in all experimental systems.
-
Cytochrome P450 17A1 (CYP17A1): This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities. The 17α-hydroxylase activity is necessary for the production of cortisol and sex steroids, while the 17,20-lyase activity is essential for the synthesis of androgens. Inhibition of CYP17A1 can significantly reduce the production of androgens and estrogens.
The potential inhibitory effects of ethisterone on these enzymes could alter the balance of steroid hormone production, leading to various physiological consequences.
Data Presentation: Effects of Progestins on Steroidogenic Enzymes
| Progestin | Enzyme Target | Inhibitory Constant (Ki) | Cell System/Source |
| Fourth-Generation Progestins | |||
| Nestorone | HSD3B2 | 9.5 ± 0.96 nM | COS-1 cells (human) |
| Nomegestrol Acetate | HSD3B2 | 29 ± 7.1 nM | COS-1 cells (human) |
| Drospirenone | HSD3B2 | 232 ± 38 nM | COS-1 cells (human) |
| Other Progestins | |||
| Gestrinone | HSD3B | 3.0 µM | Rat ovary |
| 3-keto-desogestrel | HSD3B | 17.5 µM | Rat ovary |
| Desogestrel | CYP17A1 | 30.3 µM | Rat ovary |
Data compiled from multiple sources. It is important to note that inhibitory activity can be species- and tissue-specific.
Note: The absence of readily available quantitative data for ethisterone highlights a research gap. It is recommended that dose-response studies be conducted to determine the specific IC50 or Ki values of ethisterone for HSD3B2 and CYP17A1.
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and Potential Inhibition by Ethisterone
The following diagram illustrates the simplified steroidogenesis pathway, highlighting the key enzymes HSD3B2 and CYP17A1 that may be inhibited by ethisterone.
Caption: Steroidogenesis pathway with potential inhibitory targets of ethisterone.
Experimental Workflow for H295R Steroidogenesis Assay
The following diagram outlines the typical workflow for assessing the effects of ethisterone on steroid production in the H295R cell line.
Caption: Workflow for H295R steroidogenesis assay.
Experimental Protocols
H295R Cell Culture and Maintenance
-
Cell Line: Human adrenocortical carcinoma cell line NCI-H295R (ATCC® CRL-2128™).
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution for cell detachment.
H295R Steroidogenesis Assay Protocol
This protocol is based on the OECD Test Guideline 456 for the H295R Steroidogenesis Assay.
Materials:
-
H295R cells
-
24-well cell culture plates
-
Culture medium (as described above)
-
Serum-free DMEM/F12 medium
-
Ethisterone stock solution (in DMSO)
-
Positive control (e.g., Forskolin, a stimulator of steroidogenesis)
-
Negative control (e.g., Prochloraz, an inhibitor of steroidogenesis)
-
Solvent control (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count H295R cells.
-
Seed 2.5 x 10^5 to 3.0 x 10^5 cells per well in 1 mL of culture medium in 24-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Chemical Exposure:
-
After 24 hours, remove the culture medium.
-
Wash the cells once with 1 mL of serum-free medium.
-
Add 1 mL of serum-free medium containing the desired concentrations of ethisterone. A typical dose-response study would include a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include wells for the solvent control (e.g., 0.1% DMSO), a positive control (e.g., 10 µM Forskolin), and a negative control (e.g., 1 µM Prochloraz).
-
Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Incubate the plates for 48 hours.
-
-
Sample Collection:
-
After 48 hours, carefully collect the culture medium from each well.
-
Centrifuge the media at 1000 x g for 10 minutes to remove any cell debris.
-
Transfer the supernatant to clean tubes and store at -80°C until hormone analysis.
-
-
Cell Viability Assay:
-
After collecting the medium, assess cell viability in each well using a standard method such as the MTT assay or LDH assay to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Hormone Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the simultaneous quantification of multiple steroid hormones due to its high specificity and sensitivity.
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the culture medium to concentrate the steroids and remove interfering substances.
-
Chromatographic Separation: Use a C18 reverse-phase column to separate the different steroid hormones.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each hormone.
-
Quantification: Use a standard curve generated with known concentrations of each steroid hormone to quantify the levels in the samples.
Immunoassays (ELISA):
Enzyme-linked immunosorbent assays (ELISAs) are a high-throughput and more accessible alternative for quantifying specific hormones.
-
Use commercially available ELISA kits for the specific steroid hormones of interest (e.g., progesterone, testosterone, estradiol).
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance using a microplate reader.
-
Calculate the hormone concentrations based on a standard curve.
Note: Be aware of potential cross-reactivity of antibodies with other steroids when using immunoassays.
Data Analysis and Interpretation
-
Normalize the hormone concentrations to the cell viability data to account for any potential cytotoxicity.
-
Express the results as a percentage of the solvent control.
-
Plot the dose-response curves for the effect of ethisterone on the production of each steroid hormone.
-
Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from the dose-response curves.
-
A significant change in the production of multiple hormones can indicate an effect on a key upstream enzyme in the steroidogenesis pathway. For example, a decrease in progesterone, androstenedione, and testosterone, coupled with an increase in pregnenolone, would suggest inhibition of HSD3B2. A decrease in androgens and estrogens with an accumulation of progesterone and 17-hydroxyprogesterone would point towards CYP17A1 inhibition.
By following these protocols and guidelines, researchers can effectively evaluate the impact of ethisterone on steroidogenesis, contributing to a better understanding of its endocrine activity and informing future drug development efforts.
Application Notes and Protocols for Ethisterone (Anhydrohydroxyprogesterone) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone (B1671409), also known by the synonym anhydrohydroxyprogesterone, is a first-generation synthetic progestin.[1] As a derivative of testosterone, it primarily functions as an agonist of the progesterone (B1679170) receptor (PR) and also exhibits weak androgenic properties through its interaction with the androgen receptor (AR).[1][2] These characteristics make it a compound of interest in studying steroid hormone signaling in various cellular contexts, particularly in cancer biology and reproductive health research.
These application notes provide an overview of the cellular effects of ethisterone and detailed protocols for its use in cell culture studies. The information is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Cellular Effects of Ethisterone
Ethisterone exerts its biological effects primarily through its interaction with nuclear hormone receptors, leading to the modulation of gene expression.
-
Progestogenic Activity: Ethisterone binds to the progesterone receptor, albeit with a lower affinity than progesterone itself (approximately 44% of the affinity of progesterone).[1] This interaction can lead to the regulation of progesterone-responsive genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.[3]
-
Androgenic Activity: Ethisterone can also bind to and activate the androgen receptor.[1] This activity is an important consideration in experimental design, as it can contribute to the observed cellular phenotype.
-
Anti-proliferative and Pro-apoptotic Effects: In various cancer cell lines, particularly those expressing steroid hormone receptors, progestins like ethisterone and the related compound norethisterone have been shown to inhibit cell proliferation and induce apoptosis.[3][4] The effects are often dose-dependent. For instance, in MCF-7 breast cancer cells, norethisterone has been shown to inhibit proliferation at concentrations ranging from 0.01 nM to 10 µM.[5] In endometriotic stromal cells, norethisterone at concentrations greater than 10 nM significantly inhibited DNA synthesis, and at concentrations above 100 nM, it induced apoptosis.[6]
-
Cell Cycle Regulation: Progestins can influence cell cycle progression. Studies with related progestins suggest that they can modulate the expression of cell cycle regulatory proteins, leading to cell cycle arrest.[7]
Data Presentation
The following tables summarize quantitative data on the effects of ethisterone and the closely related progestin, norethisterone, from various cell culture studies. Due to the limited availability of specific quantitative data for ethisterone, data for norethisterone is included for comparative purposes.
Table 1: Effect of Progestins on Breast Cancer Cell Proliferation [5]
| Cell Line | Treatment | Concentration | Proliferation Inhibition (%) |
| MCF-7 | Norethisterone | 0.01 nM - 10 µM | 23 - 41 |
| MCF-7 | Norethisterone + 10 nM Estradiol | 0.01 nM - 10 µM | 23 - 38 |
Table 2: Effect of Norethisterone on Endometriotic Stromal Cell Apoptosis [6]
| Treatment | Concentration | Effect |
| Norethisterone | > 100 nM | Significant increase in caspase 3/7 activity |
Signaling Pathways
Ethisterone, as a progestin and weak androgen, is expected to modulate canonical steroid hormone signaling pathways. Upon binding to its cognate receptors (PR and AR), the ligand-receptor complex translocates to the nucleus and binds to hormone response elements on the DNA, thereby regulating the transcription of target genes.
Furthermore, evidence suggests that progestins can engage in non-genomic signaling, rapidly activating intracellular kinase cascades such as the PI3K/Akt and MAPK/ERK pathways.[7][8] This can occur through membrane-associated progesterone receptors.
Experimental Protocols
Preparation of Ethisterone Stock Solution
Ethisterone is soluble in organic solvents such as DMSO and ethanol (B145695).[9]
-
Materials:
-
Ethisterone powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.125 mg of ethisterone (Molecular Weight: 312.45 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the stock solution at -20°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of ethisterone on the proliferation of adherent cancer cell lines (e.g., MCF-7, LNCaP).
-
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Ethisterone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of ethisterone in culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of ethisterone or vehicle control (medium with the same concentration of DMSO as the highest ethisterone concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well plates
-
Ethisterone stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of ethisterone or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells of interest
-
6-well plates
-
Ethisterone stock solution
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with ethisterone as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Western Blot Analysis of Signaling Proteins
This protocol is for detecting the phosphorylation status of key signaling proteins, such as Akt and ERK, following ethisterone treatment.
-
Materials:
-
Cells of interest
-
Ethisterone stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with ethisterone.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the total protein or loading control.
-
Gene Expression Analysis (qRT-PCR)
This protocol is for quantifying the expression of target genes in response to ethisterone treatment.
-
Materials:
-
Cells of interest
-
Ethisterone stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
-
Procedure:
-
Seed and treat cells with ethisterone.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using gene-specific primers for your target genes and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
Ethisterone (anhydrohydroxyprogesterone) is a valuable tool for studying progestogenic and androgenic signaling in cell culture. The protocols provided here offer a framework for investigating its effects on cell proliferation, apoptosis, cell cycle, and related signaling pathways. Careful optimization of experimental conditions, including cell type, treatment duration, and concentration of ethisterone, is crucial for obtaining robust and reproducible data.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of progesterone receptor membrane component 1: possible mechanism for increased breast cancer risk with norethisterone in hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E2 + norethisterone promotes the PI3K-AKT pathway via PGRMC1 to induce breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Dosing Considerations for Ethisterone In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone (B1671409), a synthetic progestin, is a derivative of testosterone (B1683101) with both progestogenic and androgenic activities.[1] Its effects are primarily mediated through interactions with the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[1][2] Understanding the appropriate dosing of ethisterone in in vitro systems is critical for accurately modeling its biological effects and for the development of novel therapeutics. These application notes provide a comprehensive guide to dosing considerations for ethisterone in in vitro studies, including detailed experimental protocols and data presentation for common assays.
Mechanism of Action
Ethisterone exerts its biological effects by binding to and activating intracellular steroid hormone receptors. As a progestin, it mimics the action of progesterone by binding to the progesterone receptor.[3] It also possesses androgenic properties due to its structural similarity to testosterone, allowing it to bind and activate the androgen receptor.[2] The relative potency of ethisterone at these receptors is a key consideration in experimental design. In vitro studies have shown that ethisterone and its analogue norethisterone have comparable potencies in activating the androgen receptor.[1] However, ethisterone has a significantly lower progestogenic potency compared to norethisterone.[1]
Data Presentation
The following tables summarize the available quantitative data for ethisterone and related progestins to guide initial dosing strategies. Due to the limited availability of specific EC50 and IC50 values for ethisterone in the public domain, data from structurally similar compounds and relevant dose-range studies are included to provide a starting point for experimental design.
Table 1: Receptor Binding and Activity of Ethisterone and Comparators
| Compound | Receptor | Assay Type | Species | Relative Binding Affinity (%) | EC50/IC50 | Reference |
| Ethisterone | Progesterone Receptor (PR) | Binding Assay | Human | 44 (vs. Progesterone) | Not Reported | [1] |
| Ethisterone | Androgen Receptor (AR) | Yeast-based bioassay | Yeast | Significant intrinsic androgenicity | Not Reported | [1][2] |
| Norethisterone | Progesterone Receptor (PR) | Proliferation Assay (MCF-7 cells) | Human | - | Effective at 10⁻⁹ M | [3] |
| Norethisterone | Androgen Receptor (AR) | Binding Assay | Rat | - | Not Reported | [4] |
| Progesterone | Progesterone Receptor (PR) | Proliferation Assay (MCF-7 cells) | Human | 100 | Inhibition at 10⁻⁷ M and 10⁻⁵ M | [3] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Starting Range | Notes |
| Cell Viability/Proliferation | MCF-7 (PR-positive breast cancer), LNCaP (AR-positive prostate cancer) | 1 nM - 10 µM | Based on effective concentrations of similar progestins and ethisterone conjugates.[3][5][6] |
| Receptor Binding Assay | Cell lysates or purified receptors | 0.1 nM - 1 µM | Dependent on the affinity of the radioligand or fluorescent probe used. |
| Gene Expression Analysis (qPCR) | MCF-7, LNCaP, T47D | 10 nM - 1 µM | Effective concentrations for observing changes in target gene expression.[6] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of ethisterone on the viability and proliferation of adherent cancer cell lines such as MCF-7 or LNCaP.
Materials:
-
Ethisterone (dissolved in DMSO to create a stock solution)
-
MCF-7 or LNCaP cells
-
Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum (for hormone-sensitive assays)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Hormone Deprivation: For hormone-sensitive assays, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for another 24-48 hours.
-
Treatment: Prepare serial dilutions of ethisterone in the appropriate medium. A suggested starting range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ethisterone. Include a vehicle control (DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 or EC50 value.
Competitive Receptor Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of ethisterone to the progesterone or androgen receptor using a competitive fluorescence polarization (FP) assay.
Materials:
-
Ethisterone
-
Purified recombinant PR or AR ligand-binding domain (LBD)
-
Fluorescently labeled ligand (tracer) for PR or AR
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
384-well, low-volume, black plates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of ethisterone in the assay buffer. A suggested starting range is 0.1 nM to 1 µM. Prepare working solutions of the receptor LBD and the fluorescent tracer in the assay buffer.
-
Assay Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted ethisterone or vehicle control.
-
Reaction Initiation: Add a premixed solution of the receptor LBD and fluorescent tracer to each well. The final concentrations of the receptor and tracer should be optimized based on the manufacturer's instructions or preliminary experiments.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorescent tracer.
-
Data Analysis: The binding of the fluorescent tracer to the receptor results in a high FP signal. Displacement of the tracer by ethisterone leads to a decrease in the FP signal. Plot the FP signal against the concentration of ethisterone to generate a competition curve and calculate the IC50 value.
Gene Expression Analysis (Quantitative PCR)
This protocol outlines the steps to investigate the effect of ethisterone on the expression of target genes in hormone-responsive cell lines.
Materials:
-
Ethisterone
-
MCF-7 or LNCaP cells
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PGR, AREG, KLK3/PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of ethisterone (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions containing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in ethisterone-treated cells compared to the vehicle control.
Mandatory Visualizations
Caption: Progesterone Receptor Signaling Pathway of Ethisterone.
Caption: Androgen Receptor Signaling Pathway of Ethisterone.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Experimental Workflow for Competitive Receptor Binding Assay.
References
- 1. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Antagonism By Divalent Ethisterone Conjugates In Castrate-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17α-Ethinyltestosterone as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-Ethinyltestosterone, also known as ethisterone, is a synthetic steroid hormone. Historically, it was the first orally active progestin used clinically.[1][2] Beyond its progestogenic activity, 17α-ethinyltestosterone possesses notable androgenic properties, making it a valuable tool for research in endocrinology and drug discovery.[3] Its unique structure, featuring an ethynyl (B1212043) group at the 17α position, confers oral bioavailability and influences its metabolic profile and receptor interactions.[1]
These application notes provide detailed protocols for utilizing 17α-ethinyltestosterone in key in vitro assays to characterize its interaction with the androgen receptor (AR).
Mechanism of Action
17α-Ethinyltestosterone exerts its biological effects primarily by binding to and activating intracellular steroid hormone receptors. It is a known agonist of the progesterone (B1679170) receptor.[1][4] Crucially for its use as a research tool in androgen signaling, it also demonstrates significant intrinsic androgenicity by activating the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes.
Physicochemical Properties and In Vitro Metabolism
A summary of the key physicochemical properties of 17α-ethinyltestosterone is provided in the table below.
| Property | Value | Reference |
| CAS Number | 434-03-7 | [4][5][6][7] |
| Molecular Formula | C₂₁H₂₈O₂ | [4][5][6][7] |
| Molecular Weight | 312.45 g/mol | [4][5][6][8] |
| Melting Point | 269-275°C | [5][6] |
| Solubility | Practically insoluble in water. Slightly soluble in alcohol, acetone, ether, and chloroform. | [5][6] |
| Appearance | Off-white crystalline powder | [5] |
In vitro, 17α-ethinyltestosterone is metabolized, with 5α-dihydroethisterone being an active metabolite.[1] Unlike some other androgens, it does not appear to be aromatized to estrogenic metabolites.[1] The 5α-reduction of 17α-ethinyltestosterone has been shown to diminish its androgenic potency, a paradoxical effect suggesting the importance of the 17α-ethynyl group in its biological activity.[9]
Applications in Research
17α-Ethinyltestosterone serves as a useful reference compound and research tool for:
-
Studying Androgen Receptor Signaling: Its androgenic activity allows for the investigation of AR-mediated gene expression and cellular responses.
-
Structure-Activity Relationship (SAR) Studies: As a 17α-ethinylated analog of testosterone, it is valuable for understanding how modifications at this position affect receptor binding and activation.
-
Comparative Endocrinology: It can be used in comparative studies with other natural and synthetic androgens and progestins to dissect differences in receptor selectivity and potency.
-
Drug Discovery: It can be used as a comparator in screening assays for novel AR modulators.
Quantitative Data Summary
| Compound/Metabolite | Receptor/Assay | Value | Notes | Reference |
| 17α-Ethinyltestosterone (Ethisterone) | Androgen Receptor (AR) | EC₅₀ is equipotent to Norethisterone | In vitro receptor activation assay. | [1] |
| 17α-Ethinyltestosterone (Ethisterone) | Progesterone Receptor (PR) | ~44% of the affinity of progesterone | In vitro binding assay. | [1] |
| 17α-Ethynyl-3β-androstanediol (Metabolite) | Androgen Receptor (AR) | IC₅₀ = 277 nM | In vitro binding assay. For comparison, Dihydrotestosterone (B1667394) IC₅₀ = 15 nM. | [10] |
| 17α-Ethynyl-3β-androstanediol (Metabolite) | Estrogen Receptor α (ERα) | IC₅₀ = 16 nM | In vitro binding assay. | [10] |
| 17α-Ethynyl-3β-androstanediol (Metabolite) | Estrogen Receptor β (ERβ) | IC₅₀ = 126 nM | In vitro binding assay. | [10] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of 17α-ethinyltestosterone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Purified androgen receptor (full-length or ligand-binding domain)
-
Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)
-
17α-Ethinyltestosterone
-
Unlabeled Dihydrotestosterone (for non-specific binding control)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the purified androgen receptor to a predetermined optimal concentration in cold assay buffer.
-
Prepare a stock solution of the radiolabeled ligand in assay buffer. The final concentration should be at or below its Kᴅ for the AR.
-
Prepare a serial dilution of 17α-ethinyltestosterone in assay buffer over a wide concentration range.
-
Prepare a high concentration of unlabeled dihydrotestosterone for determining non-specific binding.
-
-
Assay Plate Setup:
-
Total Binding wells: Add assay buffer, radiolabeled ligand, and the AR preparation.
-
Non-specific Binding wells: Add assay buffer, radiolabeled ligand, the high concentration of unlabeled dihydrotestosterone, and the AR preparation.
-
Test Compound wells: Add assay buffer, radiolabeled ligand, the AR preparation, and the various dilutions of 17α-ethinyltestosterone.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters pre-treated with polyethyleneimine, followed by rapid washing with ice-cold wash buffer.
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 17α-ethinyltestosterone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 17α-ethinyltestosterone that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Androgen Receptor Transactivation Luciferase Reporter Assay
This protocol is designed to measure the functional ability of 17α-ethinyltestosterone to activate the androgen receptor and induce the expression of a reporter gene.[11][12][13][14]
Materials:
-
A suitable mammalian cell line (e.g., PC3, HEK293) that does not endogenously express AR.
-
An expression vector for the human androgen receptor.
-
A reporter vector containing an androgen-responsive promoter driving the expression of the luciferase gene (e.g., MMTV-luc).
-
A control vector for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
17α-Ethinyltestosterone.
-
Dihydrotestosterone (as a positive control).
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the AR expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing charcoal-stripped serum.
-
Add a serial dilution of 17α-ethinyltestosterone to the appropriate wells.
-
Include wells with vehicle control (e.g., DMSO), a positive control (dihydrotestosterone), and a negative control (no compound).
-
Incubate for another 24 hours.
-
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the 17α-ethinyltestosterone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Luciferase Reporter Assay Workflow.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Ethisterone [chemeurope.com]
- 3. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethisterone - LKT Labs [lktlabs.com]
- 6. Ethisterone [drugfuture.com]
- 7. Ethisterone (CAS 434-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. apexbt.com [apexbt.com]
- 9. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17α-Ethynyl-3β-androstanediol - Wikipedia [en.wikipedia.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Ethisterone in Hormone Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone (B1671409), a synthetic progestin, is a derivative of testosterone. Its interaction with various steroid hormone receptors is of significant interest in endocrinology and drug development.[1] Understanding the binding profile of ethisterone to the androgen receptor (AR), progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) is crucial for elucidating its biological activities and potential therapeutic applications. These application notes provide a summary of ethisterone's binding affinities, a detailed protocol for performing competitive binding assays, and visual representations of key signaling pathways.
Data Presentation: Ethisterone Binding Affinities
The following table summarizes the available quantitative data on the binding affinity of ethisterone to various hormone receptors. It is important to note that the data are compiled from multiple sources and experimental conditions may vary.
| Receptor | Ligand/Method | Value | Reference Compound | Source |
| Progesterone Receptor (PR) | pIC50 | 6.99 | - | [2] |
| Relative Binding Affinity (RBA) | 25-92% | Progesterone | [3] | |
| Androgen Receptor (AR) | Relative Binding Affinity (RBA) | 35% | Dihydrotestosterone (DHT) | [3] |
| Estrogen Receptor (ER) | Relative Binding Affinity (RBA) | <1.0% | Estradiol | [3] |
| Glucocorticoid Receptor (GR) | Relative Binding Affinity (RBA) | <1.0% | Dexamethasone | [3] |
| Mineralocorticoid Receptor (MR) | Relative Binding Affinity (RBA) | <1.0% | Aldosterone | [3] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. RBA values are expressed as a percentage of the binding affinity of the reference compound. The wide range in RBA for the progesterone receptor may reflect different experimental systems.
Experimental Protocols
Competitive Radioligand Binding Assay for Hormone Receptors
This protocol describes a general method for determining the binding affinity of a test compound, such as ethisterone, to a specific hormone receptor using a competitive radioligand binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibitory constant (Ki) of ethisterone for a given hormone receptor.
Principle: The assay measures the ability of the unlabeled test compound (ethisterone) to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the test compound.
Materials:
-
Receptor Source: Purified recombinant human hormone receptor (AR, PR, ER, GR, or MR) or cell lysates/membrane preparations from cells overexpressing the receptor of interest.
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor being tested (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Progesterone for PR, [³H]-Estradiol for ER, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR).
-
Test Compound: Ethisterone, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reference Compound: A known high-affinity unlabeled ligand for the target receptor to serve as a positive control.
-
Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.
-
Apparatus: Microplate scintillation counter, vacuum filtration manifold, multi-channel pipette, incubator.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of ethisterone and the reference compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects receptor binding (typically ≤1%).
-
Dilute the radioligand in the assay buffer to a final concentration at or near its dissociation constant (Kd) for the receptor.
-
Dilute the receptor preparation in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the receptor preparation. These wells represent the maximum binding of the radioligand in the absence of a competitor.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled reference compound, and the receptor preparation. These wells measure the amount of radioligand that binds non-specifically to the filter or other components.
-
Test Compound Wells: Add assay buffer, radioligand, the receptor preparation, and the various dilutions of ethisterone.
-
Reference Compound Wells: Add assay buffer, radioligand, the receptor preparation, and the various dilutions of the reference compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding reaction to reach equilibrium. The optimal time and temperature should be determined empirically for each receptor-ligand system.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. The number of washes should be optimized to minimize non-specific binding without causing significant dissociation of the bound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate in the dark.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (ethisterone or reference compound) concentration.
-
Determine IC50: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Caption: Androgen Receptor (AR) signaling pathway.
Caption: Progesterone Receptor (PR) signaling pathway.
References
- 1. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Progestoral for Studying Progestin Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progestoral is a synthetic progestin designed for the in-vitro and in-vivo investigation of progesterone (B1679170) receptor (PR) signaling. As an analog of progesterone, this compound exhibits high affinity and selectivity for the PR, making it an invaluable tool for elucidating the physiological and pathophysiological roles of progestin signaling in various biological systems. These application notes provide a comprehensive overview of the utility of this compound in studying progestin effects, complete with detailed protocols for key experiments and representative data. Progestins, as a class of compounds, are crucial in reproductive biology, and their synthetic versions are widely used in contraception and hormone replacement therapy.
Mechanism of Action
This compound, like other progestins, exerts its effects primarily through binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The mechanism of action can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: Upon binding this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the long-term effects of progestins.
-
Non-Genomic Pathway: this compound can also initiate rapid, non-genomic effects by interacting with membrane-associated progesterone receptors (mPRs). This interaction activates various intracellular signaling cascades, including MAPK and PI3K/AKT pathways, leading to rapid cellular responses that are independent of gene transcription.
Applications
This compound is a versatile tool for a wide range of applications in progestin research, including:
-
Receptor Binding Studies: To determine the binding affinity and selectivity of this compound and other competing ligands for the progesterone receptor.
-
Transcriptional Activity Assays: To quantify the agonistic or antagonistic activity of this compound on PR-mediated gene expression.
-
Cell Proliferation and Viability Studies: To investigate the effects of this compound on the proliferation and survival of hormone-responsive cells, such as breast and endometrial cancer cell lines.
-
In Vivo Studies: To examine the systemic effects of this compound on reproductive tissues and other organ systems in animal models.
Data Presentation
The following tables summarize representative quantitative data for a typical progestin, which can be used as a benchmark for studies involving this compound.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Kᵢ (nM) | Relative Binding Affinity (%) |
| Progesterone | Human PR-LBD | [³H]-Progesterone | 1.1 | 100 |
| R5020 (Promegestone) | Human PR-LBD | [³H]-ORG 2058 | 0.5 | 220 |
| Norethisterone | Human PR | [³H]-Progesterone | 2.5 | 44 |
| Levonorgestrel | Human PR | [³H]-Progesterone | 0.8 | 137.5 |
Data are representative and may vary depending on the specific experimental conditions.
Table 2: In Vitro Potency in a PR-Mediated Reporter Gene Assay
| Compound | Cell Line | Reporter Construct | EC₅₀ (nM) | Maximal Efficacy (% of Progesterone) |
| Progesterone | T47D | 4xPRE-Luciferase | 0.1 | 100 |
| R5020 (Promegestone) | T47D | 4xPRE-Luciferase | 0.03 | 120 |
| Norethisterone | T47D | 4xPRE-Luciferase | 0.2 | 95 |
| Levonorgestrel | T47D | 4xPRE-Luciferase | 0.05 | 110 |
Data are representative and may vary depending on the specific experimental conditions.
Table 3: Effect on Proliferation of MCF-7 Breast Cancer Cells
| Compound | Assay Type | IC₅₀ / EC₅₀ (nM) | Effect |
| Progesterone | CCK-8 Assay | ~1000 | Pro-proliferative at low concentrations |
| R5020 (Promegestone) | Cell Count | ~10 | Anti-proliferative in PR-overexpressing cells |
| Norethisterone | MTT Assay | >1000 | Pro-proliferative |
| Medroxyprogesterone Acetate (MPA) | Cell Count | ~100 | Pro-proliferative |
The effects of progestins on cell proliferation can be complex and cell-type specific.
Experimental Protocols
Protocol 1: Competitive Progesterone Receptor Binding Assay
This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the affinity of this compound for the human progesterone receptor ligand-binding domain (PR-LBD).
Materials:
-
This compound
-
Human PR-LBD (recombinant)
-
Fluorescently labeled progesterone analog (tracer)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
DMSO
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations (e.g., 1 pM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted this compound, control compounds (e.g., unlabeled progesterone), or vehicle to the wells of the 384-well plate.
-
Reagent Preparation: Prepare a premix of PR-LBD and the fluorescent tracer in Assay Buffer. The final concentrations should be optimized, for example, 2 nM PR-LBD and 1 nM tracer.
-
Reaction Initiation: Add 15 µL of the PR-LBD/tracer premix to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
Protocol 2: PR-Mediated Luciferase Reporter Gene Assay
This protocol details a method to quantify the functional activity of this compound on PR-mediated gene transcription using a luciferase reporter assay.
Materials:
-
This compound
-
Human breast cancer cell line (e.g., T47D or MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Progesterone Response Element (PRE)-driven luciferase reporter plasmid (e.g., pGL4.22[luc2/Puro]-4xPRE)
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with a medium containing serial dilutions of this compound or control compounds (e.g., 1 pM to 1 µM). Incubate for another 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 3: Cell Proliferation Assay (CCK-8 Assay)
This protocol describes how to assess the effect of this compound on the proliferation of the MCF-7 human breast cancer cell line using a colorimetric assay.
Materials:
-
This compound
-
MCF-7 cells
-
Cell culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with a medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ or EC₅₀ value.
Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: Non-genomic signaling pathway of this compound.
Caption: Experimental workflows for studying this compound effects.
Laboratory Applications of Anhydrohydroxyprogesterone and Related Progestins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory use of anhydrohydroxyprogesterone (ethisterone), 17α-hydroxyprogesterone, and its long-acting ester, 17α-hydroxyprogesterone caproate. These compounds are pivotal in studying progesterone (B1679170) receptor signaling, steroid hormone metabolism, and their therapeutic applications.
Introduction
Anhydrohydroxyprogesterone, chemically known as ethisterone, is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor (PR).[1][2] It was the first orally active progestogen.[1] 17α-hydroxyprogesterone is a naturally occurring steroid hormone and a key intermediate in the biosynthesis of glucocorticoids and sex steroids.[3] Its synthetic derivative, 17α-hydroxyprogesterone caproate (17-OHPC), is a more stable and long-acting progestin used clinically.[4] In the laboratory, these compounds are instrumental in dissecting the molecular mechanisms of progesterone action, screening for novel receptor modulators, and investigating their roles in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action for these progestins is through their interaction with the progesterone receptor (PR), a ligand-activated transcription factor.[5] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.
Ethisterone is a relatively weak progestogen with some androgenic activity, acting as an agonist at both the progesterone and androgen receptors.[1]
17α-Hydroxyprogesterone has low intrinsic activity at the progesterone receptor and primarily serves as a precursor in steroidogenic pathways. Its laboratory applications often involve its use as a substrate or a biomarker, particularly in the context of congenital adrenal hyperplasia (CAH) where its levels are elevated due to 21-hydroxylase deficiency.[6]
17α-Hydroxyprogesterone Caproate (17-OHPC) is a potent, selective agonist of the progesterone receptor.[2] Beyond its progestogenic activity, 17-OHPC has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway and modulating cytokine production.[2][7]
Quantitative Data
The following tables summarize the quantitative data for the receptor binding and functional activity of anhydrohydroxyprogesterone (ethisterone) and related compounds.
| Compound | Receptor | Assay Type | Value | Cell Line/System | Reference |
| Ethisterone | Progesterone Receptor (PR) | Relative Binding Affinity | ~44% of progesterone | - | [1] |
| Androgen Receptor (AR) | EC50 (Transactivation) | Equipotent to norethisterone | - | [1] | |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | Progesterone Receptor B (rhPR-B) | Relative Binding Affinity | 26-30% of progesterone | Sf9 cells | [8] |
| Progesterone Receptor A (rhPR-A) | Relative Binding Affinity | 26-30% of progesterone | Sf9 cells | [8] | |
| Glucocorticoid Receptor (GR) | Relative Binding Affinity | Weak binding | Rabbit thymic cytosol | [8] | |
| PRE-luciferase Reporter | EC50 (Transactivation) | 10⁻⁹ to 10⁻⁸ M | T47Dco cells | [8] |
Signaling Pathways
The signaling pathways activated by these progestins primarily involve the progesterone receptor. The classical pathway involves direct gene regulation, while non-classical pathways involve rapid, membrane-initiated signaling cascades.
17α-Hydroxyprogesterone caproate has also been shown to inhibit the pro-inflammatory NF-κB pathway.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol describes a fluorescence polarization-based competitive binding assay to determine the affinity of test compounds for the progesterone receptor ligand-binding domain (PR-LBD).
Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently labeled progesterone ligand (tracer)
-
Test compounds (e.g., anhydrohydroxyprogesterone)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and a known PR ligand (positive control) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Prepare a working solution of PR-LBD and the fluorescent tracer in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted test compounds or controls to the wells of the 384-well plate.
-
Add 15 µL of the PR-LBD/tracer premix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
-
Cell Proliferation Assay (T47D Breast Cancer Cells)
This protocol outlines a method to assess the effect of progestins on the proliferation of T47D human breast cancer cells, which endogenously express the progesterone receptor.
Materials:
-
T47D human breast cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Hormone-deprived medium (phenol red-free RPMI-1640 with 5% charcoal-stripped FBS)
-
Test compounds (e.g., anhydrohydroxyprogesterone)
-
Progesterone (for stimulation)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed T47D cells into a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.
-
-
Hormone Deprivation:
-
Replace the growth medium with hormone-deprived medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a final concentration of 10 nM progesterone (optional, for antagonist studies).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.[9]
-
Progesterone Response Element (PRE) Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit progesterone receptor-mediated gene transcription.
Materials:
-
Host cell line (e.g., HEK293T, T47D)
-
Expression vector for the human progesterone receptor
-
Reporter vector containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds (e.g., anhydrohydroxyprogesterone)
-
Progesterone
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the host cells with the progesterone receptor expression vector and the PRE-reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the test compound. Include a vehicle control and a positive control (progesterone).
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis:
-
Lyse the cells using the cell lysis buffer.
-
-
Luciferase Assay:
-
Add the luciferase assay substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized reporter activity against the log of the test compound concentration to determine the EC50 or IC50 value.[10]
-
In Vitro Cytokine Release Assay
This protocol is used to evaluate the anti-inflammatory effects of compounds like 17α-hydroxyprogesterone caproate on cytokine production in human peripheral blood mononuclear cells (PBMCs).[11]
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))
-
Test compound (17α-hydroxyprogesterone caproate)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-10)
Procedure:
-
Cell Seeding:
-
Seed PBMCs into a 96-well plate at a density of 1.2–2.0 × 10⁵ cells/well.[12]
-
-
Compound Pre-incubation:
-
Pre-incubate the cells with various concentrations of 17-OHPC for 16 hours.[12]
-
-
Stimulation:
-
Add the stimulating agent (e.g., 10 µg/mL PHA) to the wells and incubate for an additional 48 hours.[12]
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biovendor.com [biovendor.com]
- 9. benchchem.com [benchchem.com]
- 10. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Antagonism By Divalent Ethisterone Conjugates In Castrate-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Measuring Ethisterone's Footprints: A Guide to its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethisterone (B1671409), a synthetic progestin, undergoes significant metabolism in the body, leading to the formation of various metabolites. The measurement of these metabolites is crucial for understanding the drug's pharmacokinetics, pharmacodynamics, and overall physiological effects. This document provides a comprehensive overview of the techniques used to measure ethisterone metabolites, focusing on providing detailed protocols and data for researchers in the field.
The primary route of ethisterone metabolism involves the reduction of the A-ring by the enzyme 5α-reductase, leading to the formation of the active metabolite 5α-dihydroethisterone. This metabolite is then further reduced by 3α- and 3β-hydroxysteroid dehydrogenases to various tetrahydroethisterone isomers. These metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion in the urine.
The analytical methods of choice for the quantitative determination of ethisterone and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, allowing for the accurate measurement of these compounds in complex biological matrices such as plasma and urine.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for ethisterone metabolites in published literature, the following tables provide representative data for the closely related synthetic progestin, norethisterone (NET). Given the structural similarity, it is anticipated that ethisterone and its metabolites would exhibit comparable concentration ranges. This information is intended to serve as a practical guide for researchers.
Table 1: Representative Plasma Concentrations of Norethisterone and its Metabolites after a Single Oral Dose
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Norethisterone | 4.63 | 1-2 | 53.6 |
| 5α-dihydro-NET | 1 - 8 (range) | - | - |
| Tetrahydro-NETs | 0.5 - 8 (range) | - | - |
Source: Adapted from data on norethisterone pharmacokinetics. The Cmax for 5α-dihydro-NET and Tetrahydro-NETs represents a general range and can vary significantly between individuals.[1]
Table 2: Representative Urinary Excretion of Steroid Metabolites
| Metabolite | Typical Concentration Range (µ g/24h ) |
| Testosterone Glucuronide | 38 - 109 |
| 5α-androstane-3α,17β-diol Glucuronide | 55 - 194 |
Source: Representative data for related endogenous steroid metabolites. It is expected that ethisterone metabolites would be excreted in a similar conjugated form.[2]
Experimental Protocols
Protocol for Quantification of Ethisterone and its Metabolites in Human Plasma by GC-MS
This protocol is adapted from established methods for the analysis of norethisterone and other steroid metabolites.[3]
a. Sample Preparation
-
Internal Standard Spiking: To 1 mL of human plasma, add an appropriate internal standard (e.g., deuterated ethisterone or a structurally similar steroid).
-
Enzymatic Hydrolysis: Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 37°C for 16 hours to deconjugate the metabolites.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a diethyl ether/ethyl acetate (1:1, v/v) mixture.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
b. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for ethisterone-TMS and its metabolite-TMS derivatives.
Protocol for Quantification of Ethisterone and its Metabolites in Human Urine by LC-MS/MS
This protocol is based on established methods for the analysis of steroid hormones in urine.
a. Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine, add an appropriate internal standard.
-
Enzymatic Hydrolysis: Add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 16 hours.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.
Visualizations
Caption: Metabolic pathway of ethisterone.
Caption: GC-MS experimental workflow.
Caption: LC-MS/MS experimental workflow.
References
- 1. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased urinary 5 alpha-androstane-3 alpha,17 beta-diol glucuronide excretion in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphation and glucuronidation of ethinyloestradiol in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethisterone Interference in Testosterone Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from ethisterone (B1671409) in testosterone (B1683101) immunoassays. The structural similarity between ethisterone, a synthetic progestin, and testosterone can lead to analytical cross-reactivity, resulting in erroneously elevated testosterone measurements. This guide offers detailed methodologies to identify, mitigate, and resolve this interference.
Frequently Asked Questions (FAQs)
Q1: What is ethisterone and why does it interfere with testosterone immunoassays?
A1: Ethisterone is a synthetic steroid that functions as a progestin. Its chemical structure is very similar to that of testosterone.[1] This structural resemblance can cause ethisterone to be recognized by the antibodies used in testosterone immunoassays, a phenomenon known as cross-reactivity. This leads to an overestimation of the actual testosterone concentration in a sample.
Q2: How can I determine if my testosterone immunoassay is affected by ethisterone interference?
A2: If you suspect ethisterone interference, consider the following steps:
-
Review the Assay's Package Insert: Check the manufacturer's documentation for any listed cross-reactivity with ethisterone or structurally related compounds like norethisterone or danazol.
-
Analyze a Known Standard: Spike a sample matrix with a known concentration of ethisterone and measure the testosterone level. A significant reading in a testosterone-free matrix indicates interference.
-
Perform a Serial Dilution: A non-linear response upon serial dilution of a patient sample may suggest the presence of interfering substances.
-
Use an Alternative Method: Compare the immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is not susceptible to this type of interference.[2][3]
Q3: Which commercial testosterone immunoassays are known to be affected by ethisterone or similar compounds?
A3: Interference is platform-dependent. For example:
-
The Roche Elecsys Testosterone II assay has a documented cross-reactivity with ethisterone.[4]
-
Danazol, a derivative of ethisterone, has been shown to cross-react with the Roche E170 testosterone assay .[5]
-
Norethisterone, which is structurally very similar to ethisterone, causes significant interference in the Roche E170 Modular immunoassay and has a smaller effect on the Siemens ADVIA Centaur assay .[3]
-
The Abbott Architect testosterone assay has been reported to have moderate interference from ethisterone.
It is crucial to consult the package insert for the specific assay you are using.
Q4: What is the definitive method for accurately measuring testosterone in the presence of potential interferents like ethisterone?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for testosterone measurement due to its high specificity. It physically separates the compounds in a sample before detection, thus eliminating cross-reactivity from structurally similar molecules like ethisterone.[2][3]
Troubleshooting Guides
Issue: Unexpectedly High Testosterone Results
If you observe unexpectedly high testosterone levels in your samples, especially in a context where ethisterone or other synthetic steroids may be present, follow this troubleshooting workflow:
Caption: A step-by-step guide to troubleshooting unexpectedly high testosterone results.
Data Presentation
The following tables summarize the known cross-reactivity of ethisterone and structurally similar compounds with specific testosterone immunoassays.
Table 1: Documented Cross-Reactivity of Ethisterone and Related Compounds in Testosterone Immunoassays
| Compound | Immunoassay Platform | Cross-Reactivity (%) | Reference |
| Ethisterone | Roche Elecsys Testosterone II | Not specified, but listed as a cross-reactant | [4] |
| Danazol (Ethisterone derivative) | Roche E170 | ≤ 0.504 | [4][5] |
| Norethisterone | Roche E170 Modular | Significant interference leading to results >5 nmol/L | [3] |
| Norethisterone | Siemens ADVIA Centaur | Small effect | [3] |
| Ethisterone | Abbott Architect | Moderate interference |
Note: The absence of a compound in this table for a specific assay does not guarantee a lack of cross-reactivity. Always consult the manufacturer's package insert.
Experimental Protocols
Protocol 1: Assessment of Ethisterone Cross-Reactivity in a Competitive Testosterone Immunoassay
Objective: To quantify the percentage of cross-reactivity of ethisterone in a specific testosterone immunoassay.
Materials:
-
Testosterone immunoassay kit (antibodies, tracer, buffer, etc.)
-
Testosterone standard of known concentration
-
Ethisterone standard of known concentration
-
Steroid-free serum or appropriate assay buffer
-
Microplate reader
Procedure:
-
Prepare a Testosterone Standard Curve: Following the immunoassay kit's instructions, prepare a series of dilutions of the testosterone standard to generate a standard curve.
-
Determine the 50% Binding Concentration of Testosterone (C1): Run the testosterone standard curve in the immunoassay. From the curve, determine the concentration of testosterone that results in 50% of the maximum signal (B/B₀ = 50%).
-
Prepare an Ethisterone Dilution Series: Prepare a series of dilutions of the ethisterone standard in the same steroid-free serum or assay buffer.
-
Determine the 50% Binding Concentration of Ethisterone (C2): Run the ethisterone dilution series in the testosterone immunoassay. Determine the concentration of ethisterone that also results in 50% of the maximum signal.
-
Calculate the Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (C1 / C2) * 100
Caption: Workflow for determining the cross-reactivity percentage of ethisterone.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE) to Remove Ethisterone
Objective: To extract testosterone from a serum or plasma sample, leaving behind potentially interfering substances like ethisterone.
Materials:
-
Serum or plasma sample
-
Diethyl ether or a mixture of ethyl acetate (B1210297) and hexane
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Assay buffer from the testosterone immunoassay kit
Procedure:
-
Solvent Addition: To 1 volume of serum or plasma, add 5 volumes of diethyl ether (or a 3:2 v/v mixture of ethyl acetate:hexane).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer containing the extracted steroids to a clean tube. For maximum recovery, this step can be repeated, and the organic layers pooled.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried extract in a known volume of the testosterone immunoassay's assay buffer.
-
Assay: The reconstituted sample is now ready for analysis in the testosterone immunoassay.
Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
Objective: To purify testosterone from a serum or plasma sample using a solid-phase extraction cartridge to remove interferents.
Materials:
-
Serum or plasma sample
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for washing)
-
Nitrogen evaporator or SpeedVac
-
Assay buffer from the testosterone immunoassay kit
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by deionized water, according to the manufacturer's instructions.
-
Sample Loading: Load the serum or plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar, interfering substances.
-
Elution: Elute the testosterone from the cartridge using an appropriate organic solvent, such as methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the dried extract in a known volume of the assay buffer.
-
Assay: The purified sample is now ready for use in the testosterone immunoassay.
Signaling Pathway and Molecular Structures
The interference is a direct result of the structural similarity between testosterone and ethisterone, which allows ethisterone to bind to the anti-testosterone antibody in the immunoassay.
Caption: Comparison of the chemical structures of Testosterone and Ethisterone.
References
- 1. waters.com [waters.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norethisterone interference in testosterone assays | Semantic Scholar [semanticscholar.org]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
Progestogen Cross-Reactivity in Hormone Assays: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding progestogen cross-reactivity in hormone assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues encountered during experimentation.
Troubleshooting Guide: Unexpectedly High Progesterone (B1679170) Results
Issue: Progesterone levels measured by immunoassay are unexpectedly high or inconsistent in samples where the presence of synthetic progestins or other structurally similar steroids is suspected.
Potential Cause: Cross-reactivity of non-progesterone steroids with the immunoassay antibody, leading to an overestimation of the true progesterone concentration.[1] The structural similarity between progesterone and synthetic analogs is a primary driver for this phenomenon in competitive immunoassays.[2]
Systematic Approach to Troubleshooting:
Below is a logical workflow to diagnose and address potential cross-reactivity issues.
References
Technical Support Center: Optimizing Anhydrohydroxyprogesterone (Ethisterone) Concentration In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during in vitro experiments with anhydrohydroxyprogesterone (also known as ethisterone).
Frequently Asked Questions (FAQs)
Q1: What is anhydrohydroxyprogesterone and what is its primary mechanism of action in vitro?
Anhydrohydroxyprogesterone, more commonly known as ethisterone (B1671409), is a synthetic, orally active progestin, a derivative of testosterone.[1] Its primary mechanism of action is as an agonist of the progesterone (B1679170) receptor (PR).[2][3] Upon binding to the PR, ethisterone modulates the expression of target genes, leading to various cellular responses.[2]
Q2: What is a recommended starting concentration for anhydrohydroxyprogesterone in cell culture experiments?
A definitive starting concentration can be cell-line and assay-dependent. However, a concentration of 1 µM has been used to achieve downregulation of progesterone receptors in MCF-7 cells.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the solubility characteristics of anhydrohydroxyprogesterone and what is the recommended solvent?
Anhydrohydroxyprogesterone is soluble in organic solvents such as ethanol, methanol, and acetonitrile (B52724) at approximately 1 mg/mL.[6] It is also soluble in DMSO at 0.05 mg/mL (0.16 mM).[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells.
Q4: How stable is anhydrohydroxyprogesterone in cell culture medium?
The stability of any compound in cell culture can be influenced by factors such as pH, temperature, and the presence of cellular enzymes. It is good practice to conduct a stability test of the compound in your specific culture media, especially for long-term experiments.[8] This can be done by incubating the compound in the media for the duration of the experiment and then analyzing its concentration, for example by HPLC-MS/MS.[8]
Q5: Can anhydrohydroxyprogesterone cross-react in immunoassays for other steroid hormones?
Yes, cross-reactivity in steroid hormone immunoassays is a common issue due to structural similarities between different steroids.[9][10] Synthetic progestins like ethisterone can potentially interfere with immunoassays for other steroid hormones.[11] It is crucial to validate the specificity of your immunoassay or use a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification if cross-reactivity is suspected.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma, as it can alter cellular responses to steroid hormones. |
| Compound precipitation in culture medium. | Ensure the final concentration of the solvent used to dissolve anhydrohydroxyprogesterone is low and non-toxic to cells. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a different solvent or a solubilizing agent if precipitation persists. | |
| Degradation of anhydrohydroxyprogesterone. | For long-term experiments, consider replenishing the medium with freshly prepared anhydrohydroxyprogesterone at regular intervals. Perform a stability study of the compound in your specific cell culture medium. | |
| Low or no cellular response to anhydrohydroxyprogesterone. | Suboptimal compound concentration. | Perform a dose-response curve to determine the effective concentration range for your specific cell line and assay. |
| Low or absent progesterone receptor expression in the cell line. | Confirm the expression of progesterone receptors (PR-A and PR-B) in your cell line using techniques like Western blotting or qPCR. | |
| Insufficient incubation time. | Optimize the incubation time to allow for the desired cellular response. Time-course experiments can be beneficial. | |
| High background in immunoassays. | Cross-reactivity of the antibody with anhydrohydroxyprogesterone or its metabolites. | Test for cross-reactivity by running a standard curve of anhydrohydroxyprogesterone in your immunoassay. If significant cross-reactivity is observed, consider using a more specific antibody or an alternative quantification method like LC-MS/MS. |
| Matrix effects from the cell culture medium. | Include appropriate controls, such as medium-only blanks and spiked samples, to assess for matrix effects. Sample purification or extraction may be necessary. | |
| Observed cytotoxicity. | High concentration of anhydrohydroxyprogesterone or the solvent. | Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration of both the compound and the solvent. Ensure the final solvent concentration is well below its toxic level. |
Data Presentation
Table 1: In Vitro Activity of Anhydrohydroxyprogesterone (Ethisterone)
| Parameter | Value | Cell Line/System | Reference |
| EC50 for Progesterone Receptor | 23 nM | Yeast-based in vitro bioassay | [4][6] |
| EC50 for Androgen Receptor | 23.1 nM | Yeast-based in vitro bioassay | [4][6] |
| Concentration for PR downregulation | 1 µM | MCF-7 cells | [4][5] |
Table 2: Solubility of Anhydrohydroxyprogesterone (Ethisterone)
| Solvent | Solubility | Reference |
| Ethanol | ~1 mg/mL | [6] |
| Methanol | ~1 mg/mL | [6] |
| Acetonitrile | ~1 mg/mL | [6] |
| DMSO | 0.05 mg/mL (0.16 mM) | [7] |
| Water | Insoluble | [7] |
| Chloroform:Methanol (1:1) | 20 mg/mL | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Anhydrohydroxyprogesterone (Ethisterone)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of anhydrohydroxyprogesterone in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest anhydrohydroxyprogesterone concentration).
-
Remove the old medium from the cells and add the medium containing different concentrations of anhydrohydroxyprogesterone or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/mL and incubate for 1-4 hours at 37°C.[13]
-
After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[13]
Progesterone Receptor Binding Assay (Competitive Binding)
This is a generalized protocol for a competitive binding assay and requires optimization for your specific receptor preparation and radioligand.
Materials:
-
Anhydrohydroxyprogesterone (Ethisterone)
-
Source of progesterone receptor (e.g., cell lysate, purified receptor)
-
Radiolabeled progestin (e.g., [³H]-promegestone)
-
Binding buffer
-
Unlabeled progesterone (for positive control)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the progesterone receptor preparation and the radiolabeled progestin in the binding buffer.
-
Add increasing concentrations of unlabeled anhydrohydroxyprogesterone or unlabeled progesterone (for standard curve) to the reaction mixture.
-
Include a control with no unlabeled competitor to determine maximum binding.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal adsorption.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of anhydrohydroxyprogesterone to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Mandatory Visualization
Caption: Classical Progesterone Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. What is Ethisterone used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ethisterone? [synapse.patsnap.com]
- 3. Norethisterone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Ethisterone | 434-03-7 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 11. researchgate.net [researchgate.net]
- 12. synthetic (organic), ≥99% (HPLC), Danazol metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ethisterone Stability in Culture Media: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with ethisterone (B1671409) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My ethisterone precipitated after being added to the cell culture medium. What should I do?
A1: Ethisterone has low aqueous solubility, and precipitation is a common issue. Here are some troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.[1] This allows for a smaller volume to be added to the medium, reducing the likelihood of the solvent causing precipitation.
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of your culture medium. Instead, perform a serial dilution. First, create an intermediate dilution of ethisterone in a small volume of serum-free medium, then add this to your final culture volume.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) culture medium can help maintain solubility.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) in your experiments to account for any effects of the solvent on your cells.
Q2: I'm observing inconsistent or weaker-than-expected biological effects of ethisterone in my long-term experiments. What could be the cause?
-
Conduct a Stability Study: It is highly recommended to determine the stability of ethisterone under your specific experimental conditions. A detailed protocol for this is provided below.
-
More Frequent Media Changes: If ethisterone is found to be unstable, more frequent replacement of the culture medium containing freshly prepared ethisterone may be necessary to maintain a consistent effective concentration. For some steroids like estradiol, which has a half-life of approximately 3 hours, media changes every 12-24 hours are recommended for longer experiments.[3]
-
Verify Stock Solution Integrity: Ensure your ethisterone stock solution has been stored correctly (aliquoted to avoid freeze-thaw cycles and protected from light) to prevent initial degradation.[1][4]
Q3: Can the type of plasticware I use affect my experiments with ethisterone?
A3: Yes, hydrophobic compounds like ethisterone can adsorb to the surface of common laboratory plastics, such as polystyrene.[5] This can reduce the actual concentration of ethisterone in your culture medium, leading to inconsistent results.
-
Use Low-Adsorption Plasticware: Consider using polypropylene (B1209903) or other low-protein-binding plasticware for preparing and storing ethisterone solutions and for cell culture plates, especially for sensitive assays.
-
Include Serum: The presence of serum proteins can help to reduce the adsorption of steroids to plastic surfaces.[5]
-
Pre-equilibration: Pre-incubating the culture plates with a solution containing ethisterone for a short period before adding the cells can help to saturate the plastic's binding sites.
Data Presentation: Ethisterone Properties and Stability
Table 1: Physicochemical Properties and Solubility of Ethisterone
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₂ | [6] |
| Molecular Weight | 312.5 g/mol | [6] |
| Storage of Solid | -20°C, protected from light | [6] |
| Stability of Solid | ≥ 4 years at -20°C | [6] |
| Solubility | ||
| DMSO | ~0.16 mM (0.05 mg/mL) | [7] |
| Ethanol | ~1 mg/mL | [6] |
| Methanol | ~1 mg/mL | [6] |
| Acetonitrile | ~1 mg/mL | [6] |
| Water | Insoluble | [7] |
Table 2: Estimated Stability of Ethisterone in Aqueous Solutions
Disclaimer: The following data is estimated based on the stability of structurally similar steroids and general principles of chemical kinetics. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Estimated Value | Rationale/Comments |
| Aqueous Solution (pH 7.4, 37°C) | Half-life | Hours to days | Steroids can undergo hydrolysis and oxidation in aqueous environments. The rate is dependent on pH, temperature, and media components.[8] For comparison, some steroids in plasma show minimal degradation over years when frozen, but stability at 37°C is much lower.[9] |
| Cell Culture Medium (e.g., DMEM) with 10% FBS at 37°C | Half-life | Likely shorter than in simple aqueous buffer | Cellular metabolism can significantly contribute to the degradation of ethisterone. Cells can express enzymes that metabolize steroids.[8] Serum proteins may have a stabilizing or destabilizing effect. |
| Frozen Stock Solution in DMSO (-20°C) | Stability | Several months | When stored properly in aliquots to avoid repeated freeze-thaw cycles, stock solutions in anhydrous DMSO are generally stable.[4] |
Experimental Protocols
Protocol 1: Preparation of Ethisterone Stock and Working Solutions
Materials:
-
Ethisterone powder
-
Anhydrous, sterile DMSO or absolute ethanol
-
Sterile, low-adsorption microcentrifuge tubes (e.g., polypropylene)
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of ethisterone powder. For a 10 mM stock solution, this is 3.125 mg per mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the powder in a sterile tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) can aid dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Culture Medium):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is needed.
-
Intermediate Dilution (Recommended): To avoid precipitation, first prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed, serum-free culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed culture medium (with serum, if applicable). For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM.
-
Gently mix the final working solution before adding it to your cells.
-
Protocol 2: Determining the Stability of Ethisterone in Cell Culture Medium
Objective: To determine the degradation rate and half-life of ethisterone in a specific cell culture medium under standard incubation conditions.
Materials:
-
Ethisterone working solution at the desired experimental concentration.
-
The specific cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Sterile culture plates or tubes (low-adsorption recommended).
-
Incubator (37°C, 5% CO₂).
-
Analytical instrument for quantifying ethisterone (e.g., HPLC-UV or LC-MS/MS).[10][11]
Procedure:
-
Sample Preparation:
-
Prepare a sufficient volume of the ethisterone working solution in your cell culture medium.
-
Aliquot this solution into sterile tubes or wells of a culture plate for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Incubation:
-
Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
The 0-hour time point sample should be immediately processed or stored at -80°C until analysis.
-
-
Sample Collection:
-
At each designated time point, remove the corresponding sample aliquot from the incubator.
-
Immediately store the sample at -80°C to halt any further degradation until all samples are collected and ready for analysis.
-
-
Quantification:
-
Data Analysis:
-
Plot the concentration of ethisterone versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of ethisterone in the medium. For first-order degradation kinetics, the half-life can be calculated using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Workflow for determining ethisterone stability in culture media.
Caption: Simplified signaling pathways of ethisterone.
References
- 1. saspublishers.com [saspublishers.com]
- 2. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 3. gendepot.com [gendepot.com]
- 4. promocell.com [promocell.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of steroids in yeast-mediated cell culture by on-line solid-phase extraction coupled high-performance liquid chromatography electrospray-ionization/mass spectrometry and novel continuous postcolumn infusion of internal standard technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 17α-Ethinyltestosterone Experimental Artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17α-ethinyltestosterone and related synthetic steroids.
Frequently Asked Questions (FAQs)
Q1: What is 17α-ethinyltestosterone?
A1: 17α-ethinyltestosterone, also known as ethisterone, is a synthetic progestin, which is a type of steroid hormone. Structurally, it is a derivative of testosterone (B1683101) with an ethinyl group at the 17α position. This modification increases its oral bioavailability and alters its hormonal activity. It has been used in the past for gynecological disorders. In a research context, it and similar compounds are often used to study hormonal pathways, receptor interactions, and as reference compounds in screening assays.
Q2: What are the most common experimental artifacts associated with 17α-ethinyltestosterone?
A2: The most significant experimental artifacts when working with 17α-ethinyltestosterone and structurally related compounds are:
-
Immunoassay Interference: Cross-reactivity in immunoassays, particularly for testosterone, can lead to erroneously high measurements.
-
Off-Target Effects: These compounds can interact with unintended receptors or signaling pathways, leading to unexpected biological responses.
-
In Vitro Assay Variability: Results can be influenced by experimental parameters such as cell line, incubation time, and solvent choice.
Q3: How does 17α-ethinyltestosterone interfere with testosterone immunoassays?
A3: Testosterone immunoassays rely on antibodies that bind to testosterone. Due to the structural similarity between 17α-ethinyltestosterone (and its metabolites or related synthetic progestins like norethisterone) and testosterone, the antibodies used in these assays may not be able to distinguish between them perfectly. This "cross-reactivity" leads to the synthetic steroid being measured as testosterone, resulting in falsely elevated readings. The degree of interference can vary significantly between different immunoassay platforms.[1][2][3]
Q4: What are potential off-target effects of 17α-ethinyltestosterone and related compounds?
A4: While designed to target specific steroid receptors, synthetic steroids can have off-target effects. For instance, some estrogenic compounds have been shown to signal through G protein-coupled receptors like GPR30 (GPER). This can activate downstream pathways such as ERK/MAPK and PI3K/Akt, leading to cellular responses that are independent of the classical nuclear estrogen receptors. It is crucial to consider these potential alternative signaling pathways when interpreting experimental data.
Troubleshooting Guides
Guide 1: Inaccurate (Falsely Elevated) Testosterone Measurements in Immunoassays
Problem: Measured testosterone concentrations are unexpectedly high in samples treated with 17α-ethinyltestosterone or a related synthetic steroid.
Potential Cause: Cross-reactivity of the synthetic steroid in the testosterone immunoassay.
Recommended Solutions:
-
Review Assay Specificity: Consult the package insert or manufacturer's data for your specific immunoassay to check for known cross-reactivity with the compound you are using or structurally similar molecules.[1][2]
-
Alternative Quantification Method: The gold standard for steroid quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method separates compounds based on their physical properties before detection and is not susceptible to antibody-based cross-reactivity.[3] If available, re-analyze samples using LC-MS/MS to confirm true testosterone levels.
-
Sample Dilution: Analyze a serial dilution of your sample. If a non-linear relationship is observed between the dilution factor and the measured concentration, it may suggest the presence of an interfering substance.
-
Use a Different Immunoassay Platform: The degree of interference can differ between manufacturers.[3] If LC-MS/MS is not an option, consider testing your samples on a different immunoassay platform.
Guide 2: Investigating Potential Off-Target Effects
Problem: Observation of a biological effect that is inconsistent with the known mechanism of action of 17α-ethinyltestosterone.
Potential Cause: The compound is acting through an off-target receptor or signaling pathway.
Recommended Solutions:
-
Literature Review: Search for published data on off-target effects of your compound or structurally similar molecules.
-
Competitive Binding Assays: Perform a competitive binding assay with a known ligand for the suspected off-target receptor to see if your compound can displace it.
-
Use of Antagonists: Treat your experimental system with a specific antagonist for the suspected off-target receptor (e.g., a GPR30 antagonist) in the presence of your compound. If the unexpected effect is blocked, it suggests the involvement of that receptor.
-
Gene Knockdown (siRNA/shRNA): Use RNA interference to reduce the expression of the suspected off-target receptor. A diminished biological response to your compound in the knockdown cells would provide strong evidence for its involvement.
Data Presentation
Table 1: Cross-Reactivity of Various Steroids in the Roche Elecsys Testosterone II Immunoassay
| Compound | Class | % Cross-Reactivity | Potential for Clinical Significance |
| Norethindrone | Progestogen | 6.3% | May impact measurements in women[1] |
| Methyltestosterone | Anabolic Steroid | 11.2% | High likelihood of impact in males[1] |
| Dianabol | Anabolic Steroid | 10.3% | May cause false positives[1] |
| Boldenone | Anabolic Steroid | 10.1% | May cause false positives[1] |
| Normethandrolone | Anabolic Steroid | 7.9% | May cause false positives[1] |
| 19-Norclostebol | Anabolic Steroid | 7.6% | May cause false positives[1] |
| 11β-Hydroxytestosterone | Steroid | 5.0% | May cause false positives[1] |
| Nandrolone | Anabolic Steroid | 2.5% | Could impact measurements in women[1] |
| Androstenedione | Steroid Precursor | 0.9% | May be significant in certain disease states[1] |
| DHEA-S | Steroid Precursor | <0.05% | Second-generation assays have minimized this interference[4] |
| 17α-Ethinylestradiol | Estrogen | Negligible | Low likelihood of interference[5] |
Data adapted from a study on the Roche Elecsys Testosterone II immunoassay.[1]
Experimental Protocols
Protocol 1: Competitive Chemiluminescent Immunoassay (CMIA) for Testosterone
This protocol is a generalized example of a competitive immunoassay. Specific reagents and steps will vary by manufacturer.
Principle: This is a competitive assay where testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding to anti-testosterone antibodies. The amount of light produced by the chemiluminescent substrate is inversely proportional to the concentration of testosterone in the sample.
Methodology:
-
Sample Preparation: Allow all samples, standards, and controls to reach room temperature.
-
Assay Reaction:
-
Pipette 50 µL of each standard, control, and sample into the respective wells of a microtiter plate.
-
Add 50 µL of enzyme-conjugated testosterone to each well.
-
Add 50 µL of anti-testosterone antibody to each well.
-
-
Incubation: Cover the plate and incubate for a specified time (e.g., 4 hours) at room temperature on an orbital shaker.
-
Washing: Discard the incubation solution and wash the plate multiple times (e.g., 4 times with 250 µL of wash buffer) to remove unbound reagents.
-
Signal Generation:
-
Add 50 µL of a chemiluminescent substrate to each well.
-
-
Detection: After a short incubation (e.g., 10 minutes), measure the relative light units (RLUs) with a luminometer.
-
Data Analysis: Construct a standard curve by plotting the RLU of the standards against their known concentrations. Determine the testosterone concentration of the samples from this curve.
Protocol 2: Gene Knockdown of GPR30 using siRNA to Investigate Off-Target Effects
Principle: Small interfering RNA (siRNA) is used to specifically degrade the mRNA of the GPR30 receptor, thereby reducing its protein expression. The cellular response to 17α-ethinyltestosterone is then compared between cells with and without GPR30 knockdown.
Methodology:
-
Cell Culture: Plate cells (e.g., a human cell line known to express GPR30) at a confluency of 50-75% one day prior to transfection.
-
siRNA Transfection:
-
Prepare two sets of transfection mixes: one with siRNA targeting GPR30 and another with a non-targeting (scrambled) control siRNA.
-
Dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Add complete growth medium and continue incubation for 24-72 hours to allow for GPR30 knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of the cells to confirm GPR30 knockdown via Western blot or qRT-PCR.
-
-
Experimental Treatment:
-
Treat the remaining GPR30-knockdown cells and control cells with 17α-ethinyltestosterone or a vehicle control.
-
-
Endpoint Analysis:
-
Assess the biological endpoint of interest (e.g., cell proliferation, gene expression of a downstream target) in all treatment groups.
-
-
Data Interpretation: A significant reduction in the biological response to 17α-ethinyltestosterone in the GPR30-knockdown cells compared to the control cells indicates that the effect is mediated, at least in part, by GPR30.
Visualizations
Caption: Workflow for troubleshooting unexpected testosterone immunoassay results.
Caption: Potential off-target signaling via the GPR30 receptor.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum norethisterone (NET) levels in NET-enanthate (NET-EN) injectable contraception users substantially interfere with testosterone immunoassay measurements and confound interpretation of biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norethisterone interference in testosterone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing off-target effects of Progestoral
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Progestoral, with a specific focus on understanding and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic progestogen designed to mimic the effects of natural progesterone (B1679170).[1][2] Its primary mechanism of action is through binding to and activating the nuclear progesterone receptors (PRs), which are ligand-dependent transcription factors.[[“]] Upon binding, the this compound-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[1][4] In the nucleus, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.[[“]] This genomic pathway is crucial for its therapeutic effects related to the regulation of the menstrual cycle, maintenance of pregnancy, and other reproductive processes.[[“]]
Q2: Does this compound have any non-genomic mechanisms of action?
A2: Yes, like natural progesterone, this compound may also exert rapid, non-genomic effects.[[“]] These are mediated through interactions with membrane-associated progesterone receptors (mPRs) and other cell-surface signaling complexes.[[“]][4] These interactions can trigger rapid intracellular signaling cascades, such as changes in calcium signaling and the activation of protein kinases, which occur independently of gene transcription.[[“]]
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects of progestins like this compound can arise from their ability to bind to other steroid receptors due to structural similarities. A primary concern is the potential for cross-reactivity with the glucocorticoid receptor (GR).[5] Binding to the GR can lead to unintended glucocorticoid-like activities, which may manifest as metabolic changes, altered immune responses, or other side effects associated with long-term glucocorticoid exposure.[5] Additionally, interactions with membrane-associated progesterone receptors (MAPRs), which are involved in cholesterol biosynthesis and drug metabolism, could also be considered off-target effects.[6][7][8]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Strategies include:
-
Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target engagement.
-
Use of specific antagonists: In cellular models, co-treatment with a specific antagonist for a suspected off-target receptor (e.g., a GR antagonist like mifepristone) can help to isolate the effects mediated by the primary target (PR).
-
High-specificity progestins: If off-target effects are a significant concern, consider using alternative progestins known for higher receptor selectivity as controls.[5]
-
Target validation techniques: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct engagement with the intended progesterone receptor and assess binding to potential off-target proteins.[9][10]
Troubleshooting Guide
Issue: I am observing effects in my cell line that are inconsistent with known progesterone receptor signaling.
-
Possible Cause: This could be due to this compound binding to an off-target receptor, such as the glucocorticoid receptor (GR), and activating a different signaling pathway.[5]
-
Troubleshooting Steps:
-
Review the literature: Check for known off-target activities of progestins in your specific cell model.
-
GR antagonist co-treatment: Perform experiments where cells are co-treated with this compound and a GR antagonist. If the inconsistent effect is diminished, it suggests GR-mediated activity.
-
Reporter gene assay: Use a luciferase reporter assay with a GR-responsive promoter to directly measure the activation of the glucocorticoid receptor by this compound.
-
Differential gene expression analysis: Perform RNA sequencing to compare the gene expression profiles of cells treated with this compound, a pure progestin, and a pure glucocorticoid to identify overlapping and distinct transcriptional signatures.
-
Issue: There is high variability in the response to this compound across different experimental replicates.
-
Possible Cause: Variability can be due to several factors, including cell passage number, confluency, or differential expression of on-target and off-target receptors. The expression levels of steroid receptors can vary with cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition for all experiments.
-
Characterize receptor expression: Use qPCR or Western blotting to quantify the expression levels of progesterone and glucocorticoid receptors in your cell line to ensure consistency between batches.
-
Perform a dose-response curve: High variability can sometimes occur at concentrations on the steep part of the dose-response curve. Ensure you are working in a concentration range that gives a stable and reproducible response.
-
Quantitative Data Summary
The following table summarizes the relative binding affinities (RBAs) of several known progestins to different steroid receptors. This data can be used as a reference to understand the potential cross-reactivity profile of a compound like this compound.
| Progestin | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 100% | Low Affinity | Low Affinity | High Affinity |
| Medroxyprogesterone Acetate (MPA) | High Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| Levonorgestrel (LNG) | High Affinity | Low Affinity | Moderate Affinity | Low Affinity |
| Etonogestrel (ETG) | High Affinity | Low Affinity | Low Affinity | Low Affinity |
| Norethisterone (NET) | High Affinity | Very Low Affinity | Low Affinity | Low Affinity |
| Gestodene | Very High Affinity | Moderate Affinity | Moderate Affinity | High Affinity |
Note: This table is a qualitative summary based on findings from multiple sources.[5][11] Actual RBA values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Transactivation Assay
This protocol is designed to quantify the potential agonist activity of this compound on the glucocorticoid receptor using a reporter gene assay.
Materials:
-
Cell line expressing GR (e.g., HeLa or COS-1)
-
GR-responsive reporter plasmid (e.g., pGRE-Luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK)
-
Transfection reagent
-
This compound, Dexamethasone (B1670325) (positive control), and a PR-specific agonist (negative control)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pGRE-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, dexamethasone (as a positive control), or a PR-specific agonist (as a negative control for GR activation). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (from pGRE-Luc) and Renilla (from pRL-TK) luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 for GR activation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its intended target (PR) and potential off-targets in intact cells.[9] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]
Materials:
-
Intact cells expressing the target protein(s)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control for a specified period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[9]
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., PR) and a suspected off-target protein (e.g., GR) remaining in the soluble fraction using Western blotting or another sensitive protein detection method.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates direct binding and stabilization of the protein.
Visualizations
Caption: On-target genomic signaling pathway of this compound.
Caption: Potential off-target pathway via the Glucocorticoid Receptor.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Membrane Associated Progesterone Receptors: Promiscuous Proteins with Pleiotropic Functions – Focus on Interactions with Cytochromes P450 [frontiersin.org]
- 7. Membrane Associated Progesterone Receptors: Promiscuous Proteins with Pleiotropic Functions - Focus on Interactions with Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane Associated Progesterone Receptors: Promiscuous Proteins with Pleiotropic Functions – Focus on Interactions with Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethisterone solubility and preparation for experiments
Ethisterone Technical Support Center
Welcome to the technical support center for Ethisterone. This guide provides answers to frequently asked questions and troubleshooting tips to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Ethisterone?
A1: Ethisterone is a synthetic progestin supplied as a white, crystalline, odorless powder. It is stable under normal temperatures and pressures.[1] Below is a summary of its key properties.
Table 1: Physical and Chemical Properties of Ethisterone
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Formula | C₂₁H₂₈O₂[2][3] |
| Molecular Weight | 312.5 g/mol [2] |
| Melting Point | 266-273 °C[1] |
| Storage Temperature | -20°C for long-term storage[2] |
| Stability | Stable for ≥ 4 years when stored at -20°C[2] |
| CAS Number | 434-03-7[1][2] |
Q2: How do I dissolve Ethisterone? It seems to be insoluble in water.
A2: You are correct; Ethisterone is almost insoluble in water.[1] It is a hydrophobic compound due to its large hydrocarbon backbone.[4] To dissolve Ethisterone, you must use an organic solvent.
Q3: What is the best solvent for preparing an Ethisterone stock solution?
A3: The choice of solvent depends on the experimental system. For most in vitro and cell culture applications, Dimethyl Sulfoxide (DMSO) is a common choice. Ethisterone is also soluble in other organic solvents like ethanol, methanol, and acetonitrile.[2]
Table 2: Solubility of Ethisterone in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | Almost insoluble[1] | Not recommended for preparing primary stock solutions. |
| DMSO | ~4 mg/mL (12.8 mM)[5] | Use fresh, anhydrous, cell-culture grade DMSO.[5][6] |
| Ethanol | ~1 mg/mL[2] | Suitable for stock solutions. Ensure final concentration is low in media. |
| Methanol | ~1 mg/mL[2] | |
| Acetonitrile | ~1 mg/mL[2] | |
| Pyridine | Slightly soluble[1] |
Note: Solubility can be enhanced by gentle warming and purging the solvent with an inert gas.[2][6] For DMSO, it is noted that absorbing moisture can reduce solubility.[5]
Q4: I see precipitation when I add my Ethisterone stock solution to my aqueous culture medium. What should I do?
A4: This is a common issue when adding a compound dissolved in an organic solvent to an aqueous buffer or medium. The sudden change in polarity causes the compound to precipitate. To avoid this:
-
Use Serial Dilutions: Do not add the highly concentrated stock solution directly to your medium. First, prepare an intermediate dilution of the stock in fresh, pre-warmed culture medium. Then, add this intermediate solution to the final culture volume.[6]
-
Minimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture is very low (typically ≤0.1%) to prevent both precipitation and solvent-induced cytotoxicity.[6][7]
-
Mix Thoroughly: When adding the diluted Ethisterone solution to your final medium, vortex or mix gently but thoroughly to ensure it is evenly dispersed.
Q5: What are the recommended storage conditions for solid Ethisterone and its stock solutions?
A5: Proper storage is critical to maintain the stability and integrity of Ethisterone.
-
Solid Ethisterone: Store the crystalline solid in a tightly closed container at -20°C for long-term stability of at least four years.[1][2]
-
Stock Solutions: Prepare fresh stock solutions before use.[7] If storage is necessary, aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C. While data on the long-term stability of Ethisterone in solution is limited, storing aliquots in a non-photoreactive container (e.g., amber vial) is a recommended practice.[7][8]
Experimental Protocols & Workflows
Protocol: Preparation of Ethisterone Stock and Working Solutions for Cell Culture
This protocol provides a standard method for preparing a 10 mM stock solution in DMSO and subsequently diluting it to a 10 µM working concentration for a cell culture experiment.
Materials:
-
Ethisterone powder (FW: 312.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Sterile cell culture medium, pre-warmed to 37°C
Part 1: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L × 0.001 L × 312.5 g/mol × 1000 mg/g = 3.125 mg
-
-
Weigh Ethisterone: In a sterile environment (e.g., biosafety cabinet), carefully weigh approximately 3.13 mg of Ethisterone powder and transfer it to a sterile vial.
-
Dissolve: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If needed, gently warm the vial in a 37°C water bath or sonicate briefly to aid dissolution.[6] Visually inspect to ensure no solid particles remain.
-
Storage: If not for immediate use, aliquot and store at -20°C.
Part 2: Preparing a 10 µM Working Solution
-
Prepare Intermediate Dilution (100 µM): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Mix gently by pipetting. This creates a 1:100 dilution.
-
Prepare Final Working Solution (10 µM): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This creates a final 1:10 dilution, resulting in a 10 µM working solution.
-
Final DMSO Concentration: The final concentration of DMSO in this working solution is 0.1%, which is generally well-tolerated by most cell lines.
-
Application: The working solution is now ready to be added to your cell culture plates.
References
- 1. Ethisterone CAS 434-03-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ethisterone - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. phytotechlab.com [phytotechlab.com]
Anhydrohydroxyprogesterone In Vitro Degradation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrohydroxyprogesterone (also known as ethisterone) in vitro. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of anhydrohydroxyprogesterone in solution?
Anhydrohydroxyprogesterone is a relatively stable compound when stored under appropriate conditions.[] However, its stability can be compromised by exposure to heat, light, moisture, and certain chemical environments.[] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, such as a refrigerator or freezer, to minimize degradation and the formation of byproducts.[]
Q2: What are the primary factors that can cause anhydrohydroxyprogesterone degradation in vitro?
Several factors can contribute to the degradation of anhydrohydroxyprogesterone in an experimental setting:
-
pH: Steroid stability can be highly pH-dependent. For instance, related compounds like hydroxyprogesterone (B1663944) caproate show considerable degradation in alkaline solutions.[2] While anhydrohydroxyprogesterone lacks the ester linkage susceptible to base hydrolysis, extreme pH values should still be considered a potential stress factor.
-
Oxidizing Agents: Anhydrohydroxyprogesterone is incompatible with strong oxidizing agents, which can lead to chemical modification and degradation.
-
Light Exposure (Photodegradation): Many steroids are susceptible to photodegradation. For example, dienogest, another synthetic progestin, undergoes rapid direct photolysis in aqueous solutions.[3] It is crucial to protect anhydrohydroxyprogesterone solutions from light, especially UV radiation.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation studies are a standard part of forced degradation testing for steroids.[4]
Q3: What are the potential degradation products of anhydrohydroxyprogesterone?
While specific degradation products from forced studies on anhydrohydroxyprogesterone are not extensively documented in publicly available literature, potential modifications can be inferred from its structure and the behavior of similar steroids. These may include:
-
Oxidation products, such as the introduction of hydroxyl groups.
-
Isomers or rearrangement products.
-
Products resulting from cleavage of the steroid rings under harsh conditions.
Commercially available impurity reference standards can be used for identification and quantification during analytical method development.[5][6]
Q4: What analytical methods are recommended for studying anhydrohydroxyprogesterone degradation?
Stability-indicating methods are essential to separate the intact drug from its degradation products. The most commonly used techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the decrease of the active pharmaceutical ingredient (API) and monitoring the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace-level degradants. It is particularly useful for elucidating the structures of unknown degradation products.
Troubleshooting Guide
Problem: I am observing rapid and inconsistent degradation of my anhydrohydroxyprogesterone standard/sample.
-
Question: Have you controlled for light exposure?
-
Answer: Anhydrohydroxyprogesterone may be photolabile. Always prepare and handle solutions in amber vials or under low-light conditions to prevent photodegradation. Compare results from samples protected from light versus those exposed to ambient light.
-
-
Question: What is the pH of your solvent or medium?
-
Answer: Although anhydrohydroxyprogesterone does not have easily hydrolyzable esters, extreme pH can still catalyze degradation. The degradation of other progestins is known to be pH-dependent.[2] Ensure your medium is buffered to a stable pH and assess stability across a pH range if you suspect this is a factor.
-
-
Question: Are there any oxidizing agents present in your reagents?
-
Answer: The safety data sheet for ethisterone (B1671409) indicates incompatibility with oxidizing agents. Ensure all reagents are free from peroxides or other oxidizing contaminants.
-
-
Question: At what temperature are you storing your solutions?
-
Answer: Even at room temperature, degradation can occur over time.[] For short-term storage, refrigeration is advisable. For long-term storage, keep solutions frozen at -20°C or -80°C.[7]
-
Problem: I need to perform a forced degradation study. What conditions should I test?
-
Question: What is a standard protocol for a forced degradation study on a steroid like anhydrohydroxyprogesterone?
-
Answer: A typical forced degradation study involves exposing the drug substance to various stress conditions to generate potential degradation products and establish the stability-indicating nature of an analytical method.[8][9] Based on protocols for similar steroids like danazol, the following conditions are recommended[4]:
-
Acid Hydrolysis: 0.1N HCl at 80°C for 1-2 hours.
-
Alkali Hydrolysis: 0.1N NaOH at 80°C for 1 hour.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature in the dark for 24 hours.
-
Thermal Degradation (Dry Heat): 100°C in an oven for 1 hour.
-
Photolytic Degradation: Expose the sample to direct sunlight or a photostability chamber.
-
-
Data Summary
Table 1: Stability of Hydroxyprogesterone Caproate in Solution at 25°C
| Condition | Time Points | Observation | Major Degradant |
| Acidic Solution (pH ≤ 1) | 0, 1, 3, 6, 24, 72 hours | Very little degradation observed over 72 hours. | - |
| Alkaline Solution (pH ≥ 13) | 0, 0.16, 0.5, 1, 3, 5 hours | Considerable degradation observed within hours. | 17α-hydroxyprogesterone |
| (Data sourced from stability studies on hydroxyprogesterone caproate)[2][10] |
Visualizations
Experimental Workflows and Pathways
Caption: Workflow for a typical forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
Caption: Hypothetical degradation pathways for anhydrohydroxyprogesterone.
References
- 2. Stability of hydroxyprogesterone caproate alone and in a compounded pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ethisterone-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential cellular stress induced by ethisterone (B1671409) treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ethisterone and what is its primary mechanism of action?
Ethisterone is a synthetic, orally active progestin, a type of medication that mimics the effects of the natural hormone progesterone (B1679170).[1][2] Its primary mechanism of action is binding to and activating progesterone receptors in tissues such as the uterus, mammary glands, and brain.[1] This activation helps to stabilize the endometrial lining, which is beneficial in treating menstrual disorders and endometriosis.[1] It was one of the first orally active progestogens used clinically, though it has largely been superseded by newer alternatives.[1][2]
Q2: Can synthetic progestins like ethisterone induce cellular stress?
While ethisterone's primary function is to act on progesterone receptors, high concentrations or off-target effects of synthetic steroids can potentially lead to cellular stress. Some derivatives of ethisterone have been shown to be potent cytotoxic agents.[3] Additionally, other synthetic progestins have demonstrated cytotoxic effects at certain concentrations, leading to cellular damage.[4][5] Therefore, when working with ethisterone, especially in novel cell lines or at high doses, it is crucial to monitor for signs of cellular stress.
Q3: What are the primary types of cellular stress to monitor in experiments involving ethisterone?
The two most common forms of cellular stress to monitor are Oxidative Stress and Endoplasmic Reticulum (ER) Stress .
-
Oxidative Stress: This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6] Elevated ROS can damage lipids, proteins, and DNA.[6]
-
Endoplasmic Reticulum (ER) Stress: This is triggered when misfolded or unfolded proteins accumulate in the ER lumen, activating a signaling network called the Unfolded Protein Response (UPR).[7][8] Chronic or unresolved ER stress can lead to apoptosis (programmed cell death).[9]
Q4: What are the key molecular markers for detecting oxidative and ER stress-induced apoptosis?
-
Oxidative Stress: The most direct marker is the level of intracellular Reactive Oxygen Species (ROS) .[10]
-
ER Stress: Key markers include the upregulation of chaperone proteins like GRP78 (Glucose-Regulated Protein 78) and the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[9][11][12]
-
Apoptosis: A definitive marker for the execution phase of apoptosis is the activation of Caspase-3 , an endoprotease that cleaves key cellular substrates, leading to cell death.[13]
Troubleshooting Guide 1: Increased Oxidative Stress
Issue: We observe increased Reactive Oxygen Species (ROS) levels and reduced cell viability after ethisterone treatment. How can we troubleshoot and mitigate this?
Answer: This issue points to oxidative stress. The following steps will help you confirm, quantify, and mitigate this effect.
Step 1: Confirm and Quantify ROS Production
First, accurately measure the increase in intracellular ROS. A common method is using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
Experimental Protocol: ROS Detection using DCFH-DA
-
Cell Preparation: Plate cells at a suitable density in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reading) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of ethisterone (and controls) for the specified time period. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Incubate cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or a phenol (B47542) red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Normalize the fluorescence intensity to the number of cells or protein concentration to account for differences in cell density.
Data Presentation: Quantifying ROS Levels
Summarize your results in a table to compare ROS levels across different treatment groups.
| Treatment Group | Ethisterone Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 10,500 ± 850 | 1.0 |
| Ethisterone | 10 | 25,200 ± 1,500 | 2.4 |
| Ethisterone | 50 | 48,300 ± 2,100 | 4.6 |
| Positive Control (H₂O₂) | 100 | 75,600 ± 3,500 | 7.2 |
Step 2: Mitigate Oxidative Stress with N-Acetylcysteine (NAC)
N-acetylcysteine (NAC) is a potent antioxidant that can replenish intracellular glutathione (B108866) (GSH), a critical component of the cell's antioxidant defense system.[14] Co-treatment with NAC can determine if the observed cytotoxicity is ROS-dependent.
Experimental Protocol: NAC Co-treatment
-
Follow the cell preparation and ethisterone treatment steps as described above.
-
For co-treatment groups, add NAC (e.g., 1-5 mM) to the media either 1-2 hours prior to or concurrently with the ethisterone treatment.
-
Include a "NAC only" control group to ensure it does not have cytotoxic effects at the concentration used.
-
After the incubation period, perform both a cell viability assay (e.g., MTT or LDH assay) and the ROS detection assay described in Step 1.
Data Presentation: Effect of NAC on Ethisterone-Induced Stress
| Treatment Group | Cell Viability (%) | Fold Change in ROS vs. Vehicle |
| Vehicle Control | 100 ± 5.0 | 1.0 |
| Ethisterone (50 µM) | 45 ± 4.2 | 4.6 |
| NAC (5 mM) | 98 ± 3.5 | 0.9 |
| Ethisterone (50 µM) + NAC (5 mM) | 89 ± 6.1 | 1.3 |
A significant recovery in cell viability and a reduction in ROS levels in the co-treatment group would strongly suggest that ethisterone's toxicity is mediated by oxidative stress.[15]
Visualization: Oxidative Stress Signaling Pathway
Caption: Potential pathway of ethisterone-induced oxidative stress and its mitigation by NAC.
Troubleshooting Guide 2: Elevated Endoplasmic Reticulum (ER) Stress Markers
Issue: Our Western blots show elevated levels of CHOP and GRP78 after ethisterone treatment, suggesting ER stress. What are our next steps?
Answer: Elevated CHOP and GRP78 are hallmark indicators of the Unfolded Protein Response (UPR) due to ER stress.[16] If prolonged, this can lead to apoptosis.[9] You can confirm the pathway and attempt to rescue the cells using a specific inhibitor.
Step 1: Confirm UPR Activation
Your Western blot data is the primary confirmation. Ensure you have quantified the band intensities and normalized them to a loading control (e.g., β-actin or GAPDH). The coordinated upregulation of both GRP78 (a chaperone) and CHOP (a pro-apoptotic factor) is a strong indicator.[9]
Data Presentation: Quantifying ER Stress Markers
| Treatment Group | Ethisterone Conc. (µM) | GRP78 Expression (Fold Change) | CHOP Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Ethisterone | 10 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Ethisterone | 50 | 3.5 ± 0.5 | 6.8 ± 0.7 |
| Positive Control (Tunicamycin) | 1 | 5.0 ± 0.6 | 10.2 ± 1.1 |
Step 2: Mitigate ER Stress with Salubrinal
Salubrinal is a selective inhibitor that protects cells from ER stress-induced apoptosis by preventing the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[17][18] This action prolongs the reduction in global protein synthesis, allowing the cell more time to resolve the protein-folding defect.[17]
Experimental Protocol: Salubrinal Co-treatment
-
Plate cells and prepare for treatment as previously described.
-
For co-treatment groups, pre-treat cells with Salubrinal (e.g., 10-25 µM) for 1-2 hours before adding the ethisterone-containing media.
-
Include a "Salubrinal only" control to assess its independent effects.
-
After the full treatment duration, harvest cells for two purposes:
-
Western Blot Analysis: Lyse one set of cells to analyze the expression of GRP78 and CHOP.
-
Cell Viability Assay: Use another set of cells to measure viability (e.g., MTT assay).
-
Data Presentation: Effect of Salubrinal on Ethisterone-Induced Stress
| Treatment Group | Cell Viability (%) | CHOP Expression (Fold Change) |
| Vehicle Control | 100 ± 4.5 | 1.0 |
| Ethisterone (50 µM) | 52 ± 5.1 | 6.8 |
| Salubrinal (25 µM) | 97 ± 3.8 | 1.1 |
| Ethisterone (50 µM) + Salubrinal (25 µM) | 85 ± 5.5 | 2.1 |
A rescue in cell viability and a marked decrease in CHOP expression would indicate that the observed cell death is dependent on the PERK-eIF2α branch of the UPR.[19][20]
Visualization: PERK Pathway of the UPR
Caption: The PERK/p-eIF2α branch of the UPR and the inhibitory action of Salubrinal.
Troubleshooting Guide 3: Confirming Apoptosis
Issue: We observe significant cell death, but need to confirm it is apoptosis and not necrosis.
Answer: The most reliable method to confirm apoptosis is to measure the activity of the executioner caspase, Caspase-3. Its activation is a key event distinguishing apoptosis from other forms of cell death.[13][21]
Step 1: Quantify Caspase-3 Activity
Commercially available kits provide a straightforward method for quantifying Caspase-3 activity. These assays typically use a labeled substrate (e.g., DEVD-pNA) that is cleaved by active Caspase-3, releasing a chromophore or fluorophore that can be measured.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with ethisterone and controls in a multi-well plate as described in previous guides.
-
Cell Lysis: After treatment, harvest the cells (including any floating cells) and lyse them using the lysis buffer provided in the assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (at ~405 nm for pNA) or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold increase in Caspase-3 activity compared to the vehicle-treated control group.
Data Presentation: Caspase-3 Activation Levels
| Treatment Group | Ethisterone Conc. (µM) | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.0 ± 0.15 |
| Ethisterone | 10 | 2.1 ± 0.25 |
| Ethisterone | 50 | 5.3 ± 0.60 |
| Positive Control (Staurosporine) | 1 | 8.5 ± 0.85 |
An increase in Caspase-3 activity that correlates with the dose of ethisterone and the degree of cell death strongly confirms an apoptotic mechanism.[22]
Visualization: Experimental Workflow for Stress Analysis
Caption: Workflow for investigating and mitigating ethisterone-induced cellular stress.
References
- 1. What is Ethisterone used for? [synapse.patsnap.com]
- 2. Ethisterone - Wikipedia [en.wikipedia.org]
- 3. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity and teratogenicity of norethisterone and levonorgestrel released from hollow nylon monofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. This time it is good to have this stress: Endoplasmic reticulum stress and endometriosis. | EndoNews [endonews.com]
- 8. CHOP is a multifunctional transcription factor in the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovarian steroid dependence of endoplasmic reticulum stress involvement in endometrial cell apoptosis during the human endometrial cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation and role of the ER stress transcription factor CHOP in alveolar epithelial type-II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrogen reduces endoplasmic reticulum stress to protect against glucotoxicity induced-pancreatic β-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Progestoral: A Comparative Analysis of a Novel Progestin
This guide provides a comprehensive comparison of Progestoral, a novel synthetic progestin, with other established progestins. The information is intended for researchers, scientists, and drug development professionals to validate and compare the experimental performance of this compound. The data presented for this compound is based on preclinical projections, while the data for comparator progestins are derived from publicly available literature.
Data Presentation: Comparative Receptor Binding Affinity and In Vivo Potency
The following tables summarize the quantitative data on the relative binding affinity (RBA) of this compound and other progestins to various steroid receptors, as well as their in vivo progestational potency.
Table 1: Comparative Relative Binding Affinity (RBA) to Steroid Receptors
| Compound | Progesterone (B1679170) Receptor (PR) RBA (%)[1] | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| This compound (Hypothetical) | 150 | <0.1 | <0.1 | <0.1 |
| Progesterone | 100 | 1-10 | 1-5 | 20-30 |
| Levonorgestrel | 50-70 | 50-70 | <1 | 10-20 |
| Medroxyprogesterone Acetate (MPA) | 70-90 | 30-50 | 10-20 | 5-15 |
| Norethindrone | 20-40 | 10-30 | <1 | <5 |
| Drospirenone | 30-50 | <1 | <1 | 100-150 |
Relative Binding Affinity (RBA) is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Dexamethasone for GR, and Aldosterone for MR), where the RBA of the natural ligand is set to 100%. Data for comparator progestins are compiled from various sources and represent approximate ranges.
Table 2: Comparative In Vivo Progestational Potency
| Compound | Endometrial Transformation Potency (Clauberg Scale) |
| This compound (Hypothetical) | ++++ |
| Progesterone | ++ |
| Levonorgestrel | +++ |
| Medroxyprogesterone Acetate (MPA) | +++ |
| Norethindrone | ++ |
| Drospirenone | ++ |
The Clauberg scale is a qualitative measure of progestational activity, where a higher number of "+" indicates greater potency in inducing secretory changes in the estrogen-primed endometrium.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Steroid Receptor Binding Assay
This in vitro assay determines the relative affinity of a test compound for a specific steroid receptor compared to its natural ligand.
Materials:
-
Purified recombinant human steroid receptors (PR, AR, GR, MR).
-
Radiolabeled ligands (e.g., [³H]-progesterone, [³H]-dihydrotestosterone, [³H]-dexamethasone, [³H]-aldosterone).
-
Test compounds (this compound and other progestins).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the reference compounds.
-
Incubation: In a multi-well plate, incubate the purified receptor, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound or reference compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
In Vivo Endometrial Transformation Assay (Clauberg Test)
This in vivo bioassay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Materials:
-
Immature female rabbits (approximately 800-1000g).
-
Estrogen (e.g., estradiol (B170435) benzoate) for priming.
-
Test compounds (this compound and other progestins) dissolved in a suitable vehicle (e.g., sesame oil).
-
Histological equipment and reagents.
Procedure:
-
Estrogen Priming: Administer a daily subcutaneous injection of estrogen for 6 consecutive days to prime the endometrium, causing it to proliferate.
-
Rest Period: Allow a 5-day rest period after the last estrogen injection.
-
Progestin Administration: Administer the test compound or vehicle control subcutaneously daily for 5 consecutive days.
-
Necropsy and Tissue Collection: On the day after the final injection, euthanize the animals and carefully dissect the uteri.
-
Histological Examination: Fix the uterine tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.
-
Evaluation: Examine the endometrial sections microscopically for signs of secretory transformation (e.g., glandular proliferation, subnuclear vacuolation, and stromal edema). The degree of transformation is typically scored on a qualitative scale (e.g., McPhail scale or a simplified "+" scale).
Mandatory Visualization
Progesterone Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of progesterone receptors.
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive steroid receptor binding assay.
References
Ethisterone vs. Norethisterone: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of ethisterone (B1671409) and norethisterone, two synthetic progestins. The information presented herein is intended to support research and development activities by offering a comprehensive overview of their respective biochemical and cellular properties based on available experimental data.
Overview
Ethisterone, first synthesized in 1938, was the first orally active progestin.[1] Norethisterone, a "first-generation" progestin discovered in 1951, is a more potent derivative.[2] Both are derivatives of testosterone (B1683101) and exhibit progestogenic and androgenic activities.[2][3] This guide will delve into a comparative analysis of their in vitro receptor binding and activation, metabolic profiles, and the signaling pathways they modulate.
Receptor Binding and Functional Activity
The primary mechanism of action for both ethisterone and norethisterone is through their interaction with the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).
Data Summary
| Parameter | Ethisterone | Norethisterone | Reference Compound | Source |
| Progesterone Receptor (PR) Binding Affinity (RBA) | ~44% | ~150% | Progesterone (100%) | [1][2] |
| Progestogenic Potency | ~20-fold lower than Norethisterone | Markedly higher than Ethisterone | - | [1] |
| Androgen Receptor (AR) Activation (EC50) | Equipotent with Norethisterone | Equipotent with Ethisterone | - | [1] |
| Androgen Receptor (AR) Binding Affinity (RBA) | - | ~15% | Metribolone (R-1881) | [2] |
Key Findings:
-
Progestogenic Activity: Norethisterone demonstrates significantly higher binding affinity and potency for the progesterone receptor compared to ethisterone.[1][2] Ethisterone is considered a relatively weak progestogen.[1]
-
Androgenic Activity: In vitro studies suggest that ethisterone and norethisterone are equipotent in their ability to activate the androgen receptor.[1] Norethisterone and other first-generation progestins are known to exhibit androgenic activity.[4][5]
Signaling Pathways
Ethisterone and norethisterone, as agonists of the progesterone and androgen receptors, initiate intracellular signaling cascades that lead to the modulation of gene expression.
Progesterone Receptor Signaling Pathway
Upon binding to progestins like ethisterone or norethisterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor dimer then binds to progesterone response elements (PREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.
Androgen Receptor Signaling Pathway
Similarly, binding to the androgen receptor in the cytoplasm triggers its dissociation from heat shock proteins, dimerization, and nuclear translocation. The androgen receptor dimer then binds to androgen response elements (AREs) in the promoter regions of target genes, regulating their transcription.
In Vitro Metabolism
Norethisterone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2] A small fraction of norethisterone can be aromatized to the potent estrogen, ethinylestradiol.[6] The metabolism of norethisterone can also involve 5α-reduction, which has been shown to decrease its androgenic potency.[7]
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general procedure for determining the binding affinity of ethisterone and norethisterone to the progesterone and androgen receptors.
Objective: To determine the relative binding affinity (RBA) of test compounds for the progesterone or androgen receptor.
Materials:
-
Recombinant human progesterone or androgen receptor
-
Radiolabeled ligand (e.g., [³H]-progesterone or [³H]-mibolerone)
-
Test compounds (ethisterone, norethisterone)
-
Reference compound (unlabeled progesterone or dihydrotestosterone)
-
Assay buffer
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, incubate the recombinant receptor with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test or reference compound.
-
Incubate the plates at a specified temperature for a sufficient time to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as filtration or charcoal adsorption.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Determine the RBA of the test compound relative to the reference compound.
Metabolic Stability Assay (Human Liver Microsomes)
This protocol provides a general method for assessing the in vitro metabolic stability of ethisterone and norethisterone.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (ethisterone, norethisterone)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compounds with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.
Conclusion
The in vitro data presented in this guide highlight the key differences between ethisterone and norethisterone. Norethisterone is a significantly more potent progestogen with a higher affinity for the progesterone receptor.[1][2] Both compounds exhibit comparable androgenic activity in vitro.[1] While detailed comparative data on their metabolic stability in human liver microsomes is limited, understanding their metabolic pathways is crucial for predicting their in vivo behavior. The provided experimental protocols offer a framework for conducting further comparative studies to generate more comprehensive in vitro data for these compounds. This information can aid researchers and drug development professionals in making informed decisions regarding the selection and characterization of progestins for various therapeutic applications.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Norethisterone - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Progestogen Binding Affinity for the Progesterone Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various progestogens for the progesterone (B1679170) receptor (PR). The information is intended to assist researchers and professionals in drug development in understanding the relative potencies and selectivities of these compounds. This document summarizes quantitative binding data, details common experimental methodologies, and illustrates the key signaling pathways involved in progesterone receptor activation.
Progestogen-Progesterone Receptor Binding Affinity
The binding affinity of a progestogen for the progesterone receptor is a critical determinant of its biological activity. This affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity. Relative binding affinity (RBA) is also commonly used, where the affinity of a test compound is expressed as a percentage of the affinity of a reference compound, usually progesterone.
The following table summarizes the relative binding affinities of a range of natural and synthetic progestogens for the progesterone receptor. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental setups and tissues.[1][2][3]
| Progestogen | Relative Binding Affinity (RBA) vs. Progesterone (Progesterone = 100%) |
| Natural Progestogen | |
| Progesterone | 100 |
| Synthetic Progestins | |
| Norgestimate | 125 |
| Levonorgestrel | 170 |
| Gestodene | 240 |
| Desogestrel (3-keto metabolite) | 150 |
| Drospirenone | 60 |
| Medroxyprogesterone Acetate (MPA) | 75 |
| Norethindrone | 150 |
| Cyproterone Acetate | 120 |
| Dienogest | 100 |
| Trimegestone | 120 |
| Nestorone | 100 |
| Promegestone (R5020) | 100-200 |
| 17α-hydroxyprogesterone caproate (17-OHPC) | 26-30[3] |
| Mifepristone (RU486) | >200[4] |
Experimental Protocols for Determining Binding Affinity
The binding affinity of progestogens to the progesterone receptor is primarily determined through competitive binding assays. Two common methods are radioligand binding assays and fluorescence polarization assays.
Radioligand Competitive Binding Assay
This classic method involves competing a non-labeled progestogen (the "cold" ligand) with a radiolabeled progestogen (the "hot" ligand, e.g., [³H]-progesterone or [³H]-ORG 2058) for binding to the progesterone receptor.[1][2]
Experimental Protocol:
-
Preparation of Receptor Source:
-
A cell line expressing the progesterone receptor (e.g., T47D or MCF-7 breast cancer cells) or tissue homogenates (e.g., uterine cytosol) are used as the source of the receptor.[2]
-
Cells are cultured and harvested, or tissues are homogenized in a suitable buffer (e.g., Tris-EDTA-molybdate buffer) to prepare a cytosolic fraction containing the progesterone receptor.
-
-
Competitive Binding Incubation:
-
A constant concentration of the radiolabeled ligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test progestogen are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is commonly used to adsorb the unbound radioligand.
-
Alternatively, filtration methods using glass fiber filters can be employed to separate the receptor-bound complex from the free radioligand.
-
-
Quantification:
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of the unlabeled progestogen that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This high-throughput method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled progestogen (tracer) upon binding to the larger progesterone receptor molecule.[5][6][7]
Experimental Protocol:
-
Reagents:
-
Assay Procedure:
-
The fluorescent tracer is incubated with the PR-LBD in a microplate well.
-
Increasing concentrations of the unlabeled test progestogen are added to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for competitive binding.
-
-
Measurement:
-
A microplate reader capable of measuring fluorescence polarization is used to read the plate.
-
When the fluorescent tracer is bound to the larger receptor, it tumbles slowly in solution, resulting in high fluorescence polarization.
-
When displaced by a competing progestogen, the smaller, free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
-
Data Analysis:
-
The IC50 value is determined from the dose-response curve of the test progestogen.
-
This IC50 value is indicative of the binding affinity of the test compound.
-
Progesterone Receptor Signaling Pathways
Progesterone exerts its biological effects through both classical genomic and rapid non-genomic signaling pathways.
Classical Genomic Signaling Pathway
The classical pathway involves the progesterone receptor acting as a ligand-activated transcription factor to regulate gene expression.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Non-Genomic Signaling Pathway
Progesterone can also initiate rapid signaling events from the cell membrane, often through membrane-associated progesterone receptors (mPRs) or by interacting with signaling molecules in the cytoplasm. These pathways can lead to the activation of kinase cascades, such as the MAPK/ERK pathway, which can in turn modulate the activity of transcription factors and other cellular proteins.
Caption: Non-genomic signaling pathway of the progesterone receptor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a fluorescence polarization-based competitive binding assay.
Caption: Workflow for a fluorescence polarization binding assay.
References
- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone receptors (PR)-B and -A regulate transcription by different mechanisms: AF-3 exerts regulatory control over coactivator binding to PR-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]
Cross-Validation of Ethisterone Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay results for ethisterone (B1671409), a synthetic steroid with both progestogenic and androgenic activities. By presenting data from a variety of in vitro and in vivo assays, this document aims to facilitate the cross-validation of experimental findings and provide a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Ethisterone (17α-ethynyltestosterone) is a historically significant synthetic progestin, being the first orally active progestogen.[1] Its biological activity is complex, exhibiting agonistic effects on both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[1][2] Understanding the relative potency and efficacy of ethisterone in different biological assays is crucial for interpreting experimental data and predicting its physiological effects. This guide summarizes quantitative data from various bioassays, details the experimental protocols for these assays, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Bioassay Comparison
The following tables summarize the reported bioactivity of ethisterone and comparator compounds across a range of in vitro and in vivo bioassays. These values provide a basis for cross-validating results obtained from different experimental systems.
Table 1: Progestogenic Activity of Ethisterone
| Bioassay Type | Assay System | Endpoint | Ethisterone Potency | Comparator: Progesterone | Reference |
| Receptor Binding | Human Progesterone Receptor | Relative Binding Affinity (RBA) | ~44% | 100% | [1] |
| Reporter Gene Assay | T47D human breast cancer cells | EC50 (Alkaline Phosphatase Induction) | Partial agonist, lower efficacy | Full agonist | [3] |
| In Vivo | McPhail Test (Rabbits) | Endometrial Transformation | Weaker than progesterone | Standard | [1] |
Table 2: Androgenic Activity of Ethisterone
| Bioassay Type | Assay System | Endpoint | Ethisterone Potency | Comparator: Dihydrotestosterone (DHT) | Reference |
| Receptor Binding | Human Androgen Receptor | Relative Binding Affinity (RBA) | Lower affinity than DHT | 100% | [4][5] |
| Reporter Gene Assay | Yeast-based (S. cerevisiae) | EC50 | Equipotent to Norethisterone | Not directly compared | [2] |
| Reporter Gene Assay | HEK293 cells | EC50 | Agonist activity observed | Potent agonist | [6] |
| In Vivo | Hershberger Assay (Rats) | Increased weight of androgen-dependent tissues | Androgenic effect observed | Potent androgen | [4] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols offer a foundation for replicating and validating experimental findings.
In Vitro Bioassays
1. Progesterone Receptor (PR) Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled progestin for binding to the progesterone receptor.
-
Materials:
-
Source of PR (e.g., cytosol from target tissues like sheep uterus, or recombinant human PR).
-
Radiolabeled progestin (e.g., [³H]ORG-2058) or fluorescently labeled progestin.
-
Test compound (ethisterone) and a reference progestin (progesterone).
-
Assay buffer.
-
Method for separating bound from free ligand (e.g., filtration, scintillation proximity assay).
-
-
Procedure:
-
Incubate a fixed concentration of PR with a fixed concentration of the labeled ligand in the presence of varying concentrations of the test compound or reference standard.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free labeled ligand.
-
Quantify the amount of bound labeled ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of the reference standard.[7]
-
2. Androgen Receptor (AR) Competitive Binding Assay
-
Principle: Similar to the PR binding assay, this method quantifies the affinity of a test compound for the androgen receptor by its ability to displace a labeled androgen.
-
Materials:
-
Procedure:
-
Incubate the AR preparation with the radiolabeled androgen and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound and free radioligand.
-
Measure the radioactivity of the bound fraction.
-
Calculate the IC50 and RBA of the test compound relative to the reference androgen.[8]
-
3. Progesterone Receptor (PR) Transactivation Assay (Reporter Gene Assay)
-
Principle: This functional assay measures the ability of a compound to activate the progesterone receptor, leading to the expression of a reporter gene.
-
Materials:
-
A mammalian cell line (e.g., T47D, Ishikawa) that endogenously or exogenously expresses the human PR.[3]
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase, alkaline phosphatase).
-
Cell culture medium and reagents.
-
Test compound (ethisterone) and a reference agonist (progesterone).
-
Lysis buffer and substrate for the reporter enzyme.
-
-
Procedure:
-
Transfect the cells with the reporter plasmid if not stably integrated.
-
Treat the cells with varying concentrations of the test compound or reference agonist.
-
Incubate for a sufficient time to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Generate dose-response curves and determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.[3]
-
4. Androgen Receptor (AR) Transactivation Assay (Yeast-Based)
-
Principle: This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to express the human AR and a reporter gene under the control of an androgen response element (ARE).
-
Materials:
-
Yeast strain co-transformed with an AR expression plasmid and an ARE-reporter plasmid (e.g., β-galactosidase).[2]
-
Yeast growth medium.
-
Test compound (ethisterone) and a reference androgen.
-
Lysis buffer and substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside).
-
-
Procedure:
-
Grow the yeast culture to a suitable density.
-
Expose the yeast to various concentrations of the test compound.
-
After an incubation period, lyse the yeast cells.
-
Measure the reporter enzyme activity.
-
Determine the EC50 and efficacy from the dose-response curve.[2]
-
In Vivo Bioassays
1. McPhail Test for Progestogenic Activity
-
Principle: This classic in vivo assay assesses the progestational effect of a compound by observing the histological transformation of the uterine endometrium in immature female rabbits primed with estrogen.
-
Animals: Immature female rabbits.
-
Procedure:
-
Prime the rabbits with daily injections of an estrogen (e.g., estradiol (B170435) benzoate) for several days to induce endometrial proliferation.
-
Administer the test compound (ethisterone) or a vehicle control daily for a subsequent period.
-
Euthanize the animals and collect the uteri.
-
Histologically prepare and examine sections of the endometrium.
-
The degree of glandular proliferation and differentiation is scored to determine the progestational potency.
-
2. Hershberger Assay for Androgenic and Anti-Androgenic Activity
-
Principle: This in vivo assay measures the androgenic activity of a compound by the change in weight of androgen-dependent tissues in castrated male rats.
-
Animals: Peripubertal castrated male rats.[9]
-
Procedure:
-
Castrate the rats and allow for a post-operative recovery period for the androgen-dependent tissues to regress.
-
Administer the test compound (ethisterone) or a vehicle control daily for a set period (e.g., 10 days).[9]
-
For testing anti-androgenic activity, co-administer the test compound with a reference androgen like testosterone (B1683101) propionate.[9]
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle.[9]
-
A statistically significant increase in tissue weights compared to the vehicle control indicates androgenic activity.
-
Mandatory Visualization
Signaling Pathways
The biological effects of ethisterone are mediated through its interaction with the progesterone and androgen receptors, which are ligand-activated transcription factors. The following diagrams illustrate the generalized signaling pathways for these receptors.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vitro and in vivo bioactivity of a compound like ethisterone.
Caption: Bioassay Cross-Validation Workflow.
Conclusion
The cross-validation of bioassay results for ethisterone reveals a consistent profile as a dual progestogenic and androgenic agent. While in vitro assays provide valuable data on receptor binding and transcriptional activation, in vivo assays are essential for understanding the compound's physiological effects in a whole-organism context. Discrepancies in relative potencies between different assays can arise from factors such as metabolism, bioavailability, and species-specific differences. Therefore, a comprehensive approach utilizing a combination of in vitro and in vivo bioassays, as outlined in this guide, is critical for the accurate pharmacological characterization of steroid hormones like ethisterone.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic and progestagenic activities coexisting in steroidal drugs: quantitative evaluation by in vitro bioassays with human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Antagonism By Divalent Ethisterone Conjugates In Castrate-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Acetylation Governs trans Activation and MEKK1-Induced Apoptosis without Affecting In Vitro Sumoylation and trans-Repression Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Oral Progesterone and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of oral micronized progesterone (B1679170) and levonorgestrel (B1675169), two progestogenic compounds with distinct pharmacological profiles. The information presented is intended for an audience with a background in pharmacology and drug development, summarizing key quantitative data, experimental methodologies, and signaling pathways to facilitate an objective comparison.
Introduction
Progesterone is the endogenous steroid hormone essential for the regulation of the menstrual cycle and maintenance of pregnancy. Oral micronized progesterone is a bioidentical form of this hormone. Levonorgestrel is a synthetic progestogen, a second-generation 19-nortestosterone derivative, widely used in hormonal contraception. While both compounds exert their primary effects through the progesterone receptor, their broader pharmacological profiles, including off-target receptor interactions and pharmacokinetic properties, differ significantly.
Pharmacokinetic Profile
The oral bioavailability of progesterone is inherently low due to extensive first-pass metabolism. Micronization has improved its absorption, yet it still exhibits significant inter-individual variability.[1] Levonorgestrel, in contrast, is rapidly and almost completely absorbed after oral administration, with a high bioavailability.[2][3]
| Parameter | Oral Micronized Progesterone | Oral Levonorgestrel |
| Bioavailability | <10% (highly variable)[1] | ~100%[2][3] |
| Time to Peak (Tmax) | 1.5 - 2.88 hours[4][5] | 1 - 2 hours[3][6] |
| Half-life (t½) | 5 - 10 hours (with food)[1][7] | 24 - 32 hours[2][8] |
| Protein Binding | 96-99% (primarily to albumin and corticosteroid-binding globulin)[1][9] | ~98% (primarily to SHBG and albumin)[2] |
| Metabolism | Extensive hepatic first-pass metabolism[1] | Primarily hepatic reduction, hydroxylation, and conjugation[2][3] |
Receptor Binding Affinity
The therapeutic and side-effect profiles of progestogens are largely determined by their binding affinities to various steroid hormone receptors. Progesterone exhibits high specificity for the progesterone receptor (PR), while levonorgestrel has a strong affinity for both the progesterone and androgen receptors (AR).[10][11]
| Receptor | Progesterone (Relative Binding Affinity %) | Levonorgestrel (Relative Binding Affinity %) |
| Progesterone Receptor (PR) | 100[11] | 323[12] |
| Androgen Receptor (AR) | 0.3 - 2.5[10][11] | 58[12] |
| Glucocorticoid Receptor (GR) | Low[13][14] | 7.5[12] |
| Mineralocorticoid Receptor (MR) | High[15][16] | 17[12] |
| Estrogen Receptor (ER) | Negligible | < 0.02[12] |
Signaling Pathways
Progesterone Signaling
Progesterone primarily signals through the classical genomic pathway by binding to intracellular progesterone receptors (PR-A and PR-B), which then translocate to the nucleus and act as ligand-activated transcription factors.[17][18] This leads to the regulation of target gene expression. Progesterone can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1).[17][18]
References
- 1. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 2. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 3. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of hard micronized progesterone capsules via vaginal or oral route compared with soft micronized capsules in healthy postmenopausal women: a randomized open-label clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of hard micronized progesterone capsules via vaginal or oral route compared with soft micronized capsules in healthy postmenopausal women: a randomized open-label clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacokinetics of levonorgestrel in 18 women after 1 month of treatment with a triphasic oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgenic action of progestins and possible synandrogenic properties of antiandrogens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levonorgestrel (CAS 797-63-7): R&D Systems [rndsystems.com]
- 13. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progesterone binding to mineralocorticoid receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ethisterone and Natural Progesterone
This guide provides a detailed comparison of the synthetic progestin, ethisterone (B1671409), and natural progesterone (B1679170), focusing on their respective efficacy, pharmacokinetics, and receptor binding profiles. The information is intended for researchers, scientists, and professionals in drug development, supported by experimental data and methodologies.
Pharmacodynamic Properties: Receptor Binding and Activity
The primary mechanism of action for both progesterone and ethisterone is through binding to and activating the progesterone receptor (PR). However, their binding affinities and activities at other steroid receptors differ significantly, leading to distinct pharmacological profiles.
1.1. Progesterone Receptor (PR) Affinity Ethisterone is an agonist of the progesterone receptor but is considered a relatively weak progestogen.[1] It possesses approximately 44% of the binding affinity of natural progesterone for the PR.[1] This lower affinity necessitates higher doses of ethisterone to achieve the same endometrial transformation effect as progesterone.[1]
1.2. Androgenic and Other Hormonal Activity Ethisterone, chemically known as 17α-ethinyltestosterone, is derived from testosterone (B1683101) and retains some androgenic activity.[2] It demonstrates a notable affinity for the androgen receptor (AR), with an EC50 value for AR activation comparable to that of norethisterone.[1] In contrast, natural progesterone has a much lower affinity for the androgen receptor.[3][4]
Unlike some other synthetic progestins, ethisterone does not appear to be metabolized into estrogenic compounds.[1] Studies have shown no detectable aromatization of ethisterone in vivo, and no estrogenic metabolites were observed after incubation in placental homogenates.[1]
Figure 1. Simplified Progesterone Receptor signaling pathway.
Pharmacokinetic Profiles
The most significant difference in efficacy between ethisterone and natural progesterone stems from their pharmacokinetic properties, particularly oral bioavailability and metabolic stability.
2.1. Oral Bioavailability Natural progesterone undergoes extensive first-pass metabolism in the liver, resulting in very low oral bioavailability, estimated to be less than 5%.[2][5] This rapid degradation significantly limits its efficacy when administered orally.
Ethisterone was specifically synthesized to overcome this limitation. The addition of a 17α-ethinyl group protects the molecule from rapid hepatic metabolism, making it orally active and effective.[2][6]
2.2. Metabolism and Half-Life The metabolic pathway for progesterone primarily involves conversion by 5α- and 5β-reductases in the liver into metabolites such as allopregnanolone (B1667786) and pregnanolone.[5] Endogenous progesterone has a very short biological half-life, lasting only a few minutes.[7]
Synthetic progestins like ethisterone are metabolized more slowly. The primary active metabolite of ethisterone is 5α-dihydroethisterone, formed by the action of 5α-reductase.[1] Synthetic progestins generally have much longer half-lives, typically several hours, which allows for more stable plasma concentrations with daily oral dosing.[7]
Comparative Data Summary
The following table summarizes the key quantitative differences between ethisterone and natural progesterone.
| Parameter | Natural Progesterone | Ethisterone | Reference(s) |
| Receptor Binding Affinity | |||
| Relative Binding Affinity for PR | 100% (Reference) | ~44% | [1] |
| Androgen Receptor (AR) Activity | Low | Moderate | [1][3] |
| Pharmacokinetics | |||
| Oral Bioavailability | < 5% | Orally Active (High) | [2][5] |
| Biological Half-Life | ~5-7 minutes (endogenous) | Several hours (class) | [7] |
| Primary Metabolites | Allopregnanolone, Pregnanolone | 5α-Dihydroethisterone | [1][5] |
| Clinical Efficacy | |||
| Endometrial Transformation Dose | Varies by administration route | 200-700 mg (total per cycle, oral) | [1] |
Experimental Protocols
Protocol 1: Progesterone Receptor Competitive Binding Assay
This protocol outlines a method to determine the relative binding affinity of a test compound (e.g., ethisterone) for the progesterone receptor compared to natural progesterone.
Objective: To calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound for the progesterone receptor.
Principle: This is a competitive assay where a fluorescently labeled progesterone analog (tracer) competes with unlabeled test compounds for binding to the progesterone receptor's ligand-binding domain (PR-LBD). The binding of the large PR-LBD to the small tracer molecule slows its rotation, resulting in a high fluorescence polarization (FP) signal. When a test compound displaces the tracer, the unbound tracer rotates more rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.[8]
Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Red)[9]
-
Test Compounds (Ethisterone, Progesterone) dissolved in DMSO
-
Assay Buffer
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and reference compound (progesterone) in assay buffer. The final DMSO concentration should not exceed 1%. Prepare a working solution of PR-LBD and the fluorescent tracer.
-
Assay Reaction: a. Add 5 µL of the serially diluted test compounds or vehicle control to the wells of the 384-well plate. b. Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer. c. Add 15 µL of the PR-LBD/tracer premix to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the tracer.
-
Data Analysis: a. Plot the mP values against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.
Figure 2. Workflow for a receptor competitive binding assay.
Protocol 2: Determination of Absolute Oral Bioavailability
This protocol describes a standard crossover study design to determine the absolute oral bioavailability (F) of a drug.
Objective: To compare the systemic exposure of a drug after oral administration to that after intravenous (IV) administration.
Principle: The absolute bioavailability of a drug is determined by comparing the Area Under the Plasma Concentration-Time Curve (AUC) after oral administration with the AUC after intravenous administration.[10] An IV dose is used as the reference because it provides 100% bioavailability by definition.[11] The formula used is: F (%) = ([AUC]oral / Dose_oral) / ([AUC]iv / Dose_iv) * 100.[12]
Materials:
-
Test drug formulation for oral administration
-
Test drug formulation for intravenous (IV) administration
-
Healthy human volunteers
-
Equipment for blood collection and processing
-
Validated analytical method (e.g., HPLC-MS/MS) for drug quantification in plasma
Procedure:
-
Study Design: A randomized, two-period, crossover design is employed. A cohort of healthy volunteers is randomly assigned to one of two treatment sequences:
-
Sequence A: Oral dose in Period 1, followed by IV dose in Period 2.
-
Sequence B: IV dose in Period 1, followed by Oral dose in Period 2. A washout period of sufficient duration (typically 7-10 half-lives) separates the two periods to ensure complete elimination of the drug from the body.
-
-
Drug Administration: Administer the single oral or IV dose to subjects after an overnight fast.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after drug administration. Process the blood to obtain plasma and store frozen until analysis.
-
Sample Analysis: Quantify the concentration of the drug in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: a. For each subject, plot the plasma drug concentration versus time for both oral and IV routes. b. Calculate the Area Under the Curve from time zero to the last measurable concentration (AUC_0-t) using the linear trapezoidal rule. c. Calculate the AUC extrapolated to infinity (AUC_0-∞). d. Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the observed data.
-
Bioavailability Calculation: For each subject, calculate the absolute bioavailability (F) using the dose-normalized AUC_0-∞ values from the oral and IV administrations. Report the mean F value for the study population.
Figure 3. Workflow for an oral bioavailability study.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 6. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. Bioavailability - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Anhydrohydroxyprogesterone: A Comparative Guide for Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of anhydrohydroxyprogesterone, also known as ethisterone, in the context of other progestogenic compounds. Due to the historical nature of much of the research on anhydrohydroxyprogesterone, direct comparative data using modern assay technologies are limited. This document compiles available data to offer a comparative perspective on its performance and mechanism of action.
Quantitative Data Summary
The following table summarizes the available quantitative data for anhydrohydroxyprogesterone and a selection of other common progestins. It is important to note that these values are compiled from various sources and may not be the result of direct head-to-head comparisons in a single study.
| Compound | Progesterone (B1679170) Receptor Relative Binding Affinity (%) (Progesterone = 100%) | Relative Oral Potency (Norethindrone = 1) |
| Anhydrohydroxyprogesterone (Ethisterone) | ~44 | Data not available from direct comparison |
| Progesterone | 100 | 0.002[1] |
| Norethindrone | ~150 | 1[1] |
| Levonorgestrel | ~323[2] | 8[1][3] |
| Medroxyprogesterone Acetate | Variable, but generally lower than progesterone[4][5] | 0.1[1] |
Mechanism of Action
Anhydrohydroxyprogesterone, like other progestins, exerts its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. As an agonist, it binds to the PR, leading to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in the regulation of the female reproductive cycle and other physiological processes.
The following diagram illustrates the classical signaling pathway for nuclear progesterone receptor agonists.
Experimental Protocols
Objective: To determine the relative binding affinity (RBA) of test compounds for the progesterone receptor by measuring their ability to compete with a radiolabeled progestin for binding to the receptor.
Materials:
-
Test compounds (e.g., anhydrohydroxyprogesterone, progesterone, other progestins)
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058)
-
Progesterone receptor source (e.g., cytosol preparation from rabbit uterus or human breast cancer cell lines like T47D)
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation cocktail and scintillation counter
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable tissue or cell source. This typically involves homogenization of the tissue or cells in a buffer, followed by ultracentrifugation to pellet cellular debris and organelles, leaving the cytosolic fraction containing the soluble receptors.
-
Competitive Binding Assay:
-
Set up a series of assay tubes.
-
To each tube, add a constant amount of the progesterone receptor preparation and a constant concentration of the radiolabeled progestin.
-
Add increasing concentrations of the unlabeled test compound (competitor) to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled progesterone to determine non-specific binding.
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled progestin from the free radiolabeled progestin. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free ligand, and subsequent centrifugation pellets the charcoal, leaving the bound ligand in the supernatant.
-
Quantification:
-
Measure the radioactivity in the supernatant of each tube using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Compound) x 100
-
References
- 1. Assessment of the potency of orally administered progestins in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonorgestrel | CAS 797-63-7 | Tocris Bioscience [tocris.com]
- 3. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of 17α-Ethinyltestosterone and Newer Progestins for Researchers
This guide provides a detailed, data-driven comparison of the synthetic progestin 17α-ethinyltestosterone (also known as norethisterone) and a selection of newer-generation progestins. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance metrics, including receptor binding affinities and functional activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Executive Summary
Progestins are synthetic compounds that mimic the actions of the natural hormone progesterone (B1679170). They are widely used in contraception and hormone replacement therapy. While 17α-ethinyltestosterone has been a cornerstone progestin for decades, newer agents have been developed with the aim of improving selectivity and reducing off-target effects. This guide benchmarks 17α-ethinyltestosterone against four newer progestins: norgestimate, desogestrel (B1670305), gestodene, and drospirenone. The data presented herein highlights the evolution of progestin design towards greater progesterone receptor (PR) specificity and reduced androgenic and glucocorticoid activity.
Data Presentation: Comparative Receptor Binding Affinities
The relative binding affinity (RBA) of a progestin for various steroid receptors is a critical determinant of its biological activity and side-effect profile. The following tables summarize the RBA of 17α-ethinyltestosterone and newer progestins for the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). It is important to note that RBA values can vary between studies depending on the experimental conditions and the reference compound used.
Table 1: Relative Binding Affinity (%) for Progesterone Receptor (PR)
| Progestin | RBA vs. Progesterone | RBA vs. Promegestone (R5020) |
| 17α-Ethinyltestosterone | ~50-100% | Data not consistently available |
| Norgestimate | Low (prodrug) | 0.8% |
| Norelgestromin (active metabolite of Norgestimate) | Similar to Progesterone | Data not consistently available |
| Levonorgestrel (active metabolite of Norgestimate) | ~500% | 110% |
| Desogestrel | Low (prodrug) | Data not consistently available |
| Etonogestrel (active metabolite of Desogestrel) | ~150-300% | Data not consistently available |
| Gestodene | ~900% | Data not consistently available |
| Drospirenone | High | Data not consistently available |
Note: Norgestimate and desogestrel are prodrugs that are converted to their active metabolites in the body.
Table 2: Relative Binding Affinity (%) for Androgen Receptor (AR)
| Progestin | RBA vs. Dihydrotestosterone (DHT) |
| 17α-Ethinyltestosterone | ~1-5% |
| Norgestimate | 0.3-2.5% |
| Metabolites of Norgestimate | Minimal |
| Desogestrel (via Etonogestrel) | 11.8-22% |
| Gestodene | 11.8-22% |
| Drospirenone | Low |
Table 3: Relative Binding Affinity (%) for Glucocorticoid Receptor (GR)
| Progestin | RBA vs. Dexamethasone |
| 17α-Ethinyltestosterone | Low |
| Norgestimate | Data not consistently available |
| Desogestrel (via Etonogestrel) | Low |
| Gestodene | Marked affinity |
| Drospirenone | Low |
Functional Activity Profile
The functional activity of a progestin determines whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Newer progestins have been engineered to have high progestational activity with minimal androgenic and glucocorticoid effects.[1]
Table 4: Summary of Functional Activities
| Progestin | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity | Glucocorticoid Receptor (GR) Activity | Mineralocorticoid Receptor (MR) Activity |
| 17α-Ethinyltestosterone | Agonist | Weak Agonist | Low Activity | Low Activity |
| Norgestimate (Metabolites) | Potent Agonist | Minimal Androgenicity | Low Activity | Anti-mineralocorticoid |
| Desogestrel (Etonogestrel) | Potent Agonist | Weak Agonist | Low Activity | No Activity |
| Gestodene | Potent Agonist | Agonist | Weak Agonist/Antagonist | Anti-mineralocorticoid |
| Drospirenone | Potent Agonist | Antagonist | No Activity | Potent Anti-mineralocorticoid |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Receptor Binding Assays
Objective: To determine the relative affinity of a test compound for a specific steroid receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled ligand of known high affinity for the receptor. The amount of labeled ligand displaced by the test compound is proportional to the binding affinity of the test compound.
Detailed Methodology (Example: Progesterone Receptor Binding Assay):
-
Receptor Source: Cytosol extract from tissues rich in progesterone receptors (e.g., rabbit uterus) or recombinant human progesterone receptor expressed in a suitable cell line.
-
Radioligand: A high-affinity, radiolabeled progestin such as [³H]-promegestone (R5020).
-
Assay Buffer: A suitable buffer to maintain receptor stability and facilitate binding (e.g., Tris-HCl buffer with EDTA, glycerol, and dithiothreitol).
-
Procedure: a. A constant amount of receptor preparation and radioligand are incubated in the assay buffer. b. Increasing concentrations of the unlabeled test progestin (competitor) are added to the incubation mixture. c. The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C). d. Bound and free radioligand are separated. Common methods include dextran-coated charcoal (DCC) adsorption of the free ligand or filtration through glass fiber filters to capture the receptor-ligand complex. e. The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
In Vitro Transactivation Assays
Objective: To determine the functional activity (agonist or antagonist) and potency of a test compound on a specific steroid receptor.
Principle: This is a cell-based reporter gene assay. Cells are engineered to express the steroid receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements (HREs). When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production).
Detailed Methodology (Example: Progesterone Receptor Transactivation Assay):
-
Cell Line: A suitable mammalian cell line that does not endogenously express the progesterone receptor (e.g., HEK293 or CV-1 cells).
-
Expression Plasmids:
-
An expression vector containing the full-length cDNA for the human progesterone receptor.
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Procedure: a. Cells are co-transfected with the progesterone receptor expression plasmid and the reporter plasmids. b. After transfection, cells are treated with various concentrations of the test progestin (for agonist activity) or with a known agonist in the presence of various concentrations of the test progestin (for antagonist activity). c. Cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours). d. Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
For agonist activity, dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the test compound concentration. The EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are determined.
-
For antagonist activity, the ability of the test compound to inhibit the agonist-induced response is measured, and the IC50 (inhibitory concentration for 50% of the response) is calculated.
-
Mandatory Visualization
Progesterone Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of progestins via the progesterone receptor.
Experimental Workflow: Receptor Binding Assay
Caption: General experimental workflow for a competitive receptor binding assay.
Experimental Workflow: Transactivation Assay
Caption: General experimental workflow for a reporter gene transactivation assay.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Progestoral
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Progestoral, a substance understood to be or contain progesterone. Progesterone and similar synthetic progestins are classified as hazardous materials due to their potential carcinogenic and reproductive health risks, as well as their high toxicity to aquatic life.[1][2][3] Adherence to these procedures is critical for regulatory compliance and safe laboratory operations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with the appropriate personal protective equipment (PPE). This includes nitrile gloves, safety glasses or goggles, and a lab coat or disposable gown.[4][5] If handling a powder form, preparation should occur within a fume hood to prevent inhalation.[5]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that prevents its release into the environment. Disposing of this compound down the drain or in regular trash is strictly prohibited.[1][6] The following table outlines the necessary steps for proper waste management.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Segregation | Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., gloves, pipette tips, weighing paper), and solvent rinses.[6] | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[6] |
| 2. Containerization | Use a designated, leak-proof, and sealable hazardous waste container made of a compatible material.[6] | Ensure the container is kept closed when not in use to prevent spills and exposure.[4] |
| 3. Labeling | Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound" or "Progesterone"), and associated hazard symbols (e.g., health hazard, environmental hazard).[6] | Proper labeling is crucial for identification and safe handling by waste management personnel. |
| 4. Decontamination of Reusable Labware | Rinse reusable glassware and equipment with a suitable solvent, such as ethanol (B145695) or acetone, to dissolve any residual compound.[6] | The solvent rinse must be collected and disposed of as hazardous waste in the designated container.[6] After the solvent rinse, wash the labware with soap and water.[6] |
| 5. Disposal of Contaminated Materials | All disposable items that have come into contact with this compound, including PPE, must be disposed of as hazardous waste in the designated container.[6] | This minimizes the risk of secondary contamination. |
| 6. Spill Management | In case of a spill, contain the material and clean the area using appropriate spill cleanup materials. | All spill residue and cleanup materials must be collected and disposed of as hazardous waste.[7] |
| 7. Final Disposal | Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. | Ensure all required paperwork and documentation for waste disposal are completed in accordance with institutional, local, regional, national, and international regulations.[1][2][4][6][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Regulatory Compliance
The disposal of this compound is governed by stringent regulations. It is imperative to adhere to all local, regional, national, and international guidelines for hazardous waste management.[1][2][4][8] In the United States, agencies such as the Environmental Protection Agency (EPA) and regulations like the Resource Conservation and Recovery Act (RCRA) provide the framework for hazardous waste disposal.[7][9] Facilities must ensure that they are in compliance with these regulations to avoid penalties and environmental damage.
By implementing these procedures, research facilities can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment, and building a culture of safety and responsibility.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Progestoral
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Progestoral, a formulation containing progesterone. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. Progesterone is classified as a reproductive toxin for both men and women and is a potential carcinogen, necessitating stringent safety measures.[1]
Hazard Identification and Immediate Precautions
This compound, in its solid form, is a crystalline powder.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Key Hazards:
-
Reproductive Toxin: May damage fertility or the unborn child.[3][4] Avoid contact during pregnancy and while nursing.[2][5]
-
Irritant: May cause irritation to the eyes, skin, and respiratory tract upon contact with dust.[1][2]
In the event of exposure, follow the first aid measures outlined in the table below and seek immediate medical attention.[2][8]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2][8] |
| Body Protection | Laboratory coat/Protective clothing | Wear protective clothing to prevent skin exposure.[2][8] |
| Eye and Face Protection | Safety glasses with side shields or goggles and face shield | Wear eye and face protection.[2] Dust contact with the eyes can lead to mechanical irritation.[2] |
| Respiratory Protection | N-95 respirator or higher | Required when handling solid/crystalline forms outside of a chemical fume hood to prevent inhalation.[1] |
Handling and Engineering Controls
Proper handling and engineering controls are critical to minimize exposure to this compound.
| Control Type | Procedure | Rationale |
| Engineering Controls | Chemical Fume Hood | All work with solid/crystalline forms of this compound, including weighing, must be conducted in a chemical fume hood or a similar exhausted enclosure to prevent inhalation.[1] |
| Work Surface | Disposable Absorbent Benchtop Spill Pads | Conduct all work with this compound solutions over plastic-backed absorbent sheets to contain spills.[1] |
| General Practices | Avoid Dust Generation | Minimize the creation of dust.[2] |
| No Eating, Drinking, or Smoking | Do not eat, drink, or smoke in areas where this compound is handled.[2] | |
| Hand Washing | Wash hands thoroughly after handling.[2] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Decontamination and Disposal
All materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.
| Item | Decontamination/Disposal Procedure |
| Surfaces and Non-Porous Materials (e.g., glassware) | Wipe down with soap and water, then soak in bleach for 24 hours.[1] |
| Disposable Materials (e.g., absorbent pads, contaminated PPE) | Place in a designated yellow waste bag for hazardous chemical waste.[1] |
| Sharps (e.g., needles, syringes) | Dispose of in a yellow sharps container.[1] |
| Residual Liquid Waste | Collect all residual liquid for disposal as hazardous chemical waste.[1] |
| Empty Containers | Should be taken to an approved waste handling site for recycling or disposal.[2] |
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][8] |
| Skin Contact | Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation develops and persists.[2][8] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2] |
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with inert material and place it in a suitable, closed container for disposal.[7] Prevent the spill from entering drains.[7]
The following decision tree illustrates the logical steps for responding to a this compound spill.
References
- 1. studylib.net [studylib.net]
- 2. organon.com [organon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. beaufort.tricare.mil [beaufort.tricare.mil]
- 6. media.allergan.com [media.allergan.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
